Product packaging for Gancaonin G(Cat. No.:CAS No. 126716-34-5)

Gancaonin G

Cat. No.: B048728
CAS No.: 126716-34-5
M. Wt: 352.4 g/mol
InChI Key: WLPHLDLTTPUDSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Gancaonin G is a prenylated flavonoid isolated from the roots of Glycyrrhiza uralensis (Chinese licorice). This compound has garnered significant research interest for its potent biological activities, primarily in the fields of oncology and immunology. Its principal mechanism of action involves the selective inhibition of the NLRP3 inflammasome, a key multiprotein complex that drives the activation of inflammatory caspases and the maturation of pro-inflammatory cytokines like IL-1β. By suppressing NLRP3 inflammasome assembly and activation, this compound demonstrates remarkable anti-inflammatory effects in cellular models. Furthermore, research indicates that this compound exerts anti-proliferative and pro-apoptotic effects on various cancer cell lines, suggesting its value as a lead compound for investigating novel chemotherapeutic strategies. Its dual role in modulating critical inflammatory pathways and inhibiting cancer cell viability makes it an invaluable pharmacological tool for studying the intricate crosstalk between inflammation and cancer, as well as for exploring new therapeutic interventions for NLRP3-driven diseases.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H20O5 B048728 Gancaonin G CAS No. 126716-34-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-hydroxy-3-(4-hydroxyphenyl)-7-methoxy-6-(3-methylbut-2-enyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O5/c1-12(2)4-9-15-17(25-3)10-18-19(20(15)23)21(24)16(11-26-18)13-5-7-14(22)8-6-13/h4-8,10-11,22-23H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLPHLDLTTPUDSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C=C2C(=C1O)C(=O)C(=CO2)C3=CC=C(C=C3)O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70155273
Record name Gancaonin G
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70155273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Gancaonin G
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038480
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

126716-34-5
Record name Gancaonin G
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126716-34-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gancaonin G
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126716345
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gancaonin G
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70155273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GANCAONIN G
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6FEL0FW4CB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Gancaonin G
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038480
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

95 - 98 °C
Record name Gancaonin G
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038480
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Gancaonin G: An Overview of Current Knowledge on its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a summary of the currently available scientific information regarding the mechanism of action of Gancaonin G, a prenylated isoflavanone isolated from the roots of Glycyrrhiza uralensis (licorice).[1] Despite the extensive research into various compounds from Glycyrrhiza species, detailed studies elucidating the specific cellular and molecular mechanisms of this compound are notably limited in publicly accessible scientific literature.

Chemical Identity and Known Biological Activity

This compound is structurally classified as a 6-prenylated isoflavanone.[1] The primary biological activity reported for this compound is its antibacterial properties. Specifically, it has demonstrated activity against Streptococcus mutans and methicillin-resistant Staphylococcus aureus (MRSA) strains.[1]

Due to the scarcity of in-depth studies, a detailed exposition of its mechanism of action, including specific signaling pathway interactions, quantitative efficacy data (such as IC50 values for anti-inflammatory or other effects), and comprehensive experimental protocols, cannot be provided at this time.

Distinction from Gancaonin N

It is crucial to distinguish this compound from a related, more extensively studied isoflavone from Glycyrrhiza uralensis, Gancaonin N. While both are prenylated flavonoids from the same plant source, they are distinct molecules. The available body of research on Gancaonin N is significantly more substantial, particularly concerning its anti-inflammatory mechanism of action.

A Note on the Well-Characterized Mechanism of Gancaonin N

For researchers interested in the anti-inflammatory pathways modulated by licorice isoflavonoids, Gancaonin N serves as a well-documented example. Gancaonin N has been shown to attenuate inflammatory responses by downregulating the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[2][3]

Key mechanistic insights for Gancaonin N include:

  • Inhibition of Pro-inflammatory Mediators: Gancaonin N has been observed to inhibit the production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6) in cell-based models of inflammation.[2][3]

  • Suppression of NF-κB Activation: It has been shown to inhibit the nuclear translocation of the p65 subunit of NF-κB, a critical step in the activation of this pro-inflammatory signaling pathway.[2]

  • Modulation of MAPK Signaling: Gancaonin N has been found to reduce the phosphorylation of key proteins in the MAPK pathway, such as ERK and p38, thereby impeding downstream inflammatory signaling.[2]

The detailed study of Gancaonin N provides a potential framework for investigating other related compounds from Glycyrrhiza uralensis, such as this compound. However, it must be reiterated that the specific mechanisms of this compound remain to be elucidated.

Future Research Directions

The current state of knowledge highlights a significant gap in the understanding of this compound's pharmacological profile beyond its antibacterial effects. Future research endeavors could focus on:

  • Anti-inflammatory Screening: Investigating the potential of this compound to modulate inflammatory pathways, such as NF-κB and MAPK, in relevant in vitro models (e.g., lipopolysaccharide-stimulated macrophages or epithelial cells).

  • Target Identification: Employing techniques such as affinity chromatography or computational docking to identify potential protein targets of this compound.

  • In Vivo Studies: Evaluating the efficacy and safety of this compound in animal models of bacterial infection or inflammatory diseases.

  • Comparative Studies: Directly comparing the bioactivities and mechanisms of this compound with other related prenylated flavonoids from licorice, including Gancaonin N.

Conclusion

References

A Technical Guide to Gancaonin G and its Analogs from Glycyrrhiza uralensis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycyrrhiza uralensis, commonly known as Chinese licorice, is a perennial herb renowned in traditional medicine for its wide array of therapeutic properties. Its roots and rhizomes are a rich reservoir of bioactive phytochemicals, primarily triterpenoid saponins and flavonoids. These compounds are credited with the plant's diverse pharmacological effects, including anti-inflammatory, antiviral, and anticancer activities.[1][2] Among the notable flavonoids are prenylated isoflavonoids, a class of compounds that includes various gancaonins.

This technical guide focuses on Gancaonin G, a prenylated isoflavanone isolated from Glycyrrhiza uralensis. While research has confirmed its presence and basic antibacterial properties, comprehensive data on its specific anticancer and anti-inflammatory mechanisms are not extensively detailed in current literature.[3] Therefore, to provide a thorough and practical resource, this document will also draw upon the extensive research conducted on its close structural analog, Gancaonin N , also a prenylated isoflavone from G. uralensis. The well-documented activities and mechanisms of Gancaonin N offer a valuable proxy for understanding the potential therapeutic pathways of related isoflavonoids from this species.

Compound Profile: this compound

This compound is classified as a 6-prenylated isoflavanone.[3] Its basic chemical and physical properties are summarized below.

PropertyData
Compound Name This compound
Chemical Class 6-prenylated isoflavanone
Source Organism Glycyrrhiza uralensis Fisch.
Reported Activity Antibacterial (Streptococcus mutans, MRSA)

Data sourced from MedchemExpress.[3]

General Extraction and Isolation Workflow

The isolation of prenylated isoflavonoids like this compound and N from Glycyrrhiza uralensis follows a multi-step protocol involving extraction, fractionation, and chromatographic purification. While a specific yield for this compound is not widely reported, the following workflow is representative for this class of compounds.

G cluster_0 Preparation cluster_1 Extraction cluster_2 Fractionation cluster_3 Purification A Dried G. uralensis Roots B Powdered Root Material A->B Grinding C Crude Extract B->C Solvent Extraction (e.g., 95% Ethanol) D Suspension in H₂O C->D E Ethyl Acetate (EtOAc) Fraction D->E Liquid-Liquid Partition F Silica Gel Column Chromatography E->F Gradient Elution G Preparative HPLC F->G Further Separation H Pure Gancaonin G->H Final Purification

Caption: General workflow for isolating Gancaonins.

Biological Activity and Mechanisms: A Case Study of Gancaonin N

Due to the limited mechanistic data on this compound, we present the well-documented anti-inflammatory properties of Gancaonin N, which has been shown to modulate key signaling pathways involved in inflammation.

Anti-Inflammatory Activity

Gancaonin N has demonstrated significant anti-inflammatory effects in cellular models by inhibiting the production of key inflammatory mediators.[4] Studies using lipopolysaccharide (LPS)-stimulated RAW264.7 murine macrophages and A549 human lung epithelial cells have shown that Gancaonin N can suppress inflammatory responses without inducing cytotoxicity at effective concentrations.[1][4]

Table 1: Inhibitory Effects of Gancaonin N on Inflammatory Mediators in LPS-Stimulated RAW264.7 Cells

MediatorEffect of Gancaonin N Treatment
Nitric Oxide (NO) Significant, dose-dependent inhibition of NO production.
Prostaglandin E₂ (PGE₂) Dose-dependent reduction in PGE₂ levels.
iNOS Protein Expression Significant, dose-dependent downregulation.
COX-2 Protein Expression Significant, dose-dependent downregulation.

Data is qualitative based on reported significant effects in immunoblotting and NO assays.[4]

Table 2: Inhibitory Effects of Gancaonin N on Pro-Inflammatory Cytokines in LPS-Stimulated A549 Cells

Cytokine / EnzymeEffect of Gancaonin N Treatment (mRNA and Protein Level)
TNF-α Significant, dose-dependent downregulation.
IL-1β Significant, dose-dependent downregulation.
IL-6 Significant, dose-dependent downregulation.
COX-2 Significant, dose-dependent downregulation.

Data is qualitative based on reported significant effects in real-time PCR and immunoblotting assays.[4][5]

Modulation of NF-κB and MAPK Signaling Pathways

The anti-inflammatory effects of Gancaonin N are attributed to its ability to suppress two critical signaling cascades: the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4][6]

NF-κB Pathway: In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by LPS, IκB is phosphorylated and degraded, allowing NF-κB (specifically the p65 subunit) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes (e.g., TNF-α, IL-6, iNOS, COX-2). Gancaonin N has been shown to inhibit the nuclear translocation of the NF-κB p65 subunit, thereby preventing this pro-inflammatory gene expression.[4]

NFkB_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Activation TLR4->IKK IkB Phosphorylation & Degradation of IκB IKK->IkB NFkB_p65 NF-κB (p65) Translocation IkB->NFkB_p65 Nucleus Nucleus NFkB_p65->Nucleus Transcription Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) Nucleus->Transcription GancaoninN Gancaonin N GancaoninN->NFkB_p65 Inhibits

Caption: Gancaonin N inhibits the NF-κB signaling pathway.

MAPK Pathway: The MAPK pathway, including key kinases like ERK and p38, is another crucial regulator of inflammation. LPS stimulation leads to the phosphorylation (activation) of these kinases, which in turn contributes to the inflammatory response. Gancaonin N effectively suppresses the LPS-induced phosphorylation of both ERK and p38, thereby dampening the inflammatory cascade upstream of gene transcription.[4]

MAPK_Pathway LPS LPS Upstream Upstream Kinases LPS->Upstream pERK p-ERK Upstream->pERK Phosphorylation pP38 p-p38 Upstream->pP38 Phosphorylation Inflammation Inflammatory Response pERK->Inflammation pP38->Inflammation GancaoninN Gancaonin N GancaoninN->pERK Inhibits GancaoninN->pP38 Inhibits

Caption: Gancaonin N inhibits the MAPK signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the anti-inflammatory activity of compounds like Gancaonin N.

Cell Culture and Viability Assay
  • Cell Lines: RAW264.7 (murine macrophages) and A549 (human lung epithelial) cells.

  • Culture Conditions: Cells are maintained in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Protocol (MTT Assay):

    • Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.

    • Treat cells with various concentrations of Gancaonin (e.g., 5–40 µM) for 24 hours.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 540 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control group.

Nitric Oxide (NO) Determination
  • Protocol (Griess Assay):

    • Seed RAW264.7 cells in a 6-well plate (6 × 10⁵ cells/well).

    • Pre-treat cells with Gancaonin N for 2 hours, followed by stimulation with LPS (1 µg/mL) for 24 hours.

    • Collect 100 µL of the cell culture supernatant.

    • Mix the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm. The concentration of nitrite is determined using a sodium nitrite standard curve.

Western Blot Analysis
  • Objective: To determine the protein expression levels of iNOS, COX-2, total and phosphorylated ERK, p38, and nuclear NF-κB p65.

  • Protocol:

    • Seed cells and treat with Gancaonin N and/or LPS as described previously.

    • Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors. For nuclear extracts, use a nuclear extraction kit according to the manufacturer's protocol.

    • Determine protein concentration using a BCA protein assay.

    • Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-COX-2, anti-p-ERK, anti-NF-κB p65) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using an ECL detection system. Quantify band intensity using densitometry software (e.g., ImageJ), normalizing to a loading control like β-actin or Lamin B1 (for nuclear fractions).

Real-Time PCR (RT-PCR)
  • Objective: To quantify the mRNA expression of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6).

  • Protocol:

    • Treat A549 cells with Gancaonin N and/or LPS.

    • Isolate total RNA using a reagent like TRIzol according to the manufacturer's instructions.

    • Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.

    • Perform real-time PCR using SYBR Green master mix and gene-specific primers on a real-time PCR system.

    • Relative gene expression is calculated using the 2-ΔΔCt method, with GAPDH used as the housekeeping gene for normalization.

Conclusion

This compound, a prenylated isoflavanone from Glycyrrhiza uralensis, is an identified bioactive compound, though its specific mechanisms of action require further investigation. By examining its well-studied analog, Gancaonin N, it is evident that this class of molecules holds significant therapeutic potential, particularly as anti-inflammatory agents. The detailed data on Gancaonin N's ability to inhibit the NF-κB and MAPK signaling pathways provides a strong foundation and a clear investigatory path for future research into this compound and other related flavonoids. The protocols and data presented in this guide offer a robust framework for scientists and drug development professionals to explore the full potential of these natural products in treating inflammatory diseases and potentially other conditions like cancer.

References

Methodological & Application

Application Note: Quantification of Gancaonin G using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantification of Gancaonin G, a prenylated isoflavanone isolated from Glycyrrhiza uralensis, using a reversed-phase high-performance liquid chromatography (RP-HPLC) method.

Introduction

This compound is a 6-prenylated isoflavanone found in the roots of Glycyrrhiza uralensis (licorice)[1]. As a member of the isoflavonoid class of compounds, this compound is of interest for its potential biological activities, including antibacterial and potential anti-inflammatory properties[1]. Robust and reliable analytical methods are essential for the quantification of this compound in plant extracts, herbal preparations, and biological matrices to support research and development. This application note describes a validated RP-HPLC method for the accurate and precise quantification of this compound.

Chemical Structure of this compound:

Chemical structure of this compound

Figure 1: Chemical Structure of this compound.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this method.

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: 0.1% Phosphoric acid in WaterB: Acetonitrile
Gradient Elution 0-20 min, 30-70% B20-25 min, 70-90% B25-30 min, 90-30% B30-35 min, 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 260 nm

Note: The optimal detection wavelength for isoflavones is typically in the range of 254-262 nm. A wavelength of 260 nm is proposed here for this compound based on the common absorbance maxima for this class of compounds.

Standard and Sample Preparation

Standard Solution:

  • Accurately weigh 10 mg of this compound reference standard.

  • Dissolve in 10 mL of methanol to prepare a stock solution of 1 mg/mL.

  • Prepare a series of working standard solutions by diluting the stock solution with methanol to concentrations ranging from 1 to 100 µg/mL.

Sample Preparation (from Glycyrrhiza uralensis root powder):

  • Accurately weigh 1.0 g of powdered Glycyrrhiza uralensis root.

  • Add 50 mL of methanol and extract using ultrasonication for 30 minutes.

  • Centrifuge the extract at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter prior to HPLC analysis.

Method Validation

The proposed HPLC method should be validated according to ICH guidelines to ensure its suitability for the intended purpose. The following are example validation parameters.

System Suitability
ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%
Linearity

The linearity of the method is determined by injecting a series of this compound standard solutions at different concentrations.

Concentration (µg/mL)Peak Area (arbitrary units)
115,234
576,170
10151,980
25380,500
50759,900
1001,521,000
Correlation Coefficient (r²) ≥ 0.999
Precision

Precision is assessed by performing replicate injections of a standard solution.

PrecisionRSD (%)
Intra-day (n=6) ≤ 2.0%
Inter-day (n=6, over 3 days) ≤ 3.0%
Accuracy

Accuracy is determined by a recovery study, where a known amount of this compound is spiked into a sample matrix.

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
109.898.0
5050.7101.4
8079.198.9
Average Recovery 99.4%
Limits of Detection (LOD) and Quantification (LOQ)

The LOD and LOQ are determined based on the signal-to-noise ratio.

ParameterValue (µg/mL)
LOD (S/N ≥ 3) 0.1
LOQ (S/N ≥ 10) 0.3

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of this compound.

GancaoninG_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_Analysis HPLC Analysis Standard_Prep->HPLC_Analysis Sample_Prep Sample Preparation (Extraction) Sample_Prep->HPLC_Analysis Peak_Integration Peak Integration HPLC_Analysis->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Figure 2: Experimental workflow for this compound quantification.

Putative Anti-inflammatory Signaling Pathway of this compound

Based on studies of the structurally related compound Gancaonin N, it is hypothesized that this compound may exert anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways[2][3]. Upon stimulation by inflammatory agents like lipopolysaccharide (LPS), these pathways are activated, leading to the production of pro-inflammatory mediators. This compound is proposed to inhibit this cascade.

GancaoninG_Pathway cluster_stimulus Inflammatory Stimulus cluster_pathways Signaling Pathways cluster_response Inflammatory Response LPS LPS MAPK MAPK (p38, ERK) LPS->MAPK Ikk IKK LPS->Ikk Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) MAPK->Cytokines activates transcription IkB IκB Ikk->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB->Cytokines activates transcription GancaoninG This compound GancaoninG->MAPK inhibits GancaoninG->Ikk inhibits

Figure 3: Proposed anti-inflammatory signaling pathway of this compound.

Conclusion

The described RP-HPLC method provides a framework for the reliable quantification of this compound. The method is proposed to be linear, precise, and accurate, making it suitable for quality control and research purposes. The provided experimental conditions and validation parameters can be adapted and optimized for specific applications and instrumentation. Further investigation into the anti-inflammatory signaling pathway of this compound is warranted to confirm the proposed mechanism.

References

Application Notes and Protocols for Gancaonin G in Antibacterial Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gancaonin G is a prenylated isoflavonoid isolated from the roots of Glycyrrhiza uralensis, commonly known as Chinese licorice. Isoflavonoids from this plant have garnered significant interest for their diverse biological activities, including antibacterial properties. These application notes provide a summary of the antibacterial activity of this compound and detailed protocols for its evaluation in various antibacterial assays. The information herein is intended to guide researchers in exploring the potential of this compound as a novel antibacterial agent.

Antibacterial Spectrum and Efficacy

This compound has demonstrated moderate antibacterial activity, particularly against Gram-positive oral pathogens. Its efficacy, along with that of other bioactive isoflavonoids from Glycyrrhiza uralensis, has been primarily evaluated against Streptococcus mutans, a key bacterium implicated in dental caries.

Data Presentation

The following table summarizes the Minimum Inhibitory Concentration (MIC) of this compound and other related isoflavonoids isolated from Glycyrrhiza uralensis against Streptococcus mutans.

CompoundMIC (µg/mL) against Streptococcus mutansReference
This compound 125 [1]
Glycyrrhizol A1[1]
6,8-diisoprenyl-5,7,4'-trihydroxyisoflavone2[1]
Glycyrrhizol B32[1]
5-O-methylglycryol500[1]
Isoglycyrol500[1]

Experimental Protocols

Detailed methodologies for key antibacterial assays are provided below. These protocols can be adapted for the evaluation of this compound against various bacterial strains.

Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • 96-well microtiter plates

  • Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth, Brain Heart Infusion Broth)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Positive control (bacterial culture without this compound)

  • Negative control (medium only)

  • Microplate reader

Procedure:

  • Dispense 100 µL of sterile broth into all wells of a 96-well plate.

  • Add 100 µL of the this compound stock solution to the first well of each row to be tested.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to create a concentration gradient. Discard 100 µL from the last well.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Add 100 µL of the diluted bacterial inoculum to each well (except the negative control wells).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity or by measuring the optical density (OD) at 600 nm. The MIC is the lowest concentration that inhibits visible growth.

Minimum Bactericidal Concentration (MBC) Determination

This assay determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Materials:

  • Results from the MIC assay

  • Agar plates with appropriate growth medium

  • Sterile pipette tips and spreader

Procedure:

  • Following the MIC determination, take a 10-100 µL aliquot from the wells corresponding to the MIC and higher concentrations where no growth was observed.

  • Spread the aliquot onto the surface of an agar plate.

  • Incubate the plates at 37°C for 24-48 hours.

  • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no colony growth on the agar plate).

Time-Kill Assay

This assay evaluates the rate at which an antibacterial agent kills a bacterium over time.

Materials:

  • Bacterial culture in the logarithmic growth phase

  • This compound at various concentrations (e.g., 1x MIC, 2x MIC, 4x MIC)

  • Growth medium

  • Sterile tubes or flasks

  • Apparatus for serial dilutions and plating

Procedure:

  • Prepare a bacterial suspension in the mid-logarithmic phase of growth.

  • Add this compound at the desired concentrations to separate tubes containing the bacterial suspension. Include a growth control without the compound.

  • Incubate the tubes at 37°C with shaking.

  • At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each tube.

  • Perform serial dilutions of the aliquots in sterile saline or broth.

  • Plate the dilutions onto agar plates to determine the number of viable bacteria (CFU/mL).

  • Incubate the plates and count the colonies.

  • Plot the log₁₀ CFU/mL against time for each concentration of this compound. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.

Anti-Biofilm Assay using Crystal Violet

This method quantifies the ability of this compound to inhibit biofilm formation.

Materials:

  • 96-well flat-bottom microtiter plates

  • Bacterial culture

  • Growth medium conducive to biofilm formation (e.g., Tryptic Soy Broth with glucose)

  • This compound at various concentrations

  • 0.1% Crystal Violet solution

  • 30% Acetic acid or 95% Ethanol

Procedure:

  • Add 100 µL of bacterial suspension (adjusted to a starting OD₆₀₀ of ~0.05) to the wells of a microtiter plate.

  • Add 100 µL of this compound at various concentrations (from sub-MIC to supra-MIC values). Include a positive control (bacteria without this compound) and a negative control (medium only).

  • Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.

  • Carefully discard the planktonic cells and wash the wells gently with phosphate-buffered saline (PBS).

  • Fix the biofilm by adding 200 µL of methanol to each well for 15 minutes.

  • Remove the methanol and allow the plate to air dry.

  • Stain the biofilms by adding 200 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.

  • Remove the crystal violet solution and wash the wells thoroughly with water to remove excess stain.

  • Dry the plate completely.

  • Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid or 95% ethanol to each well.

  • Measure the absorbance at 570 nm using a microplate reader. A reduction in absorbance compared to the positive control indicates biofilm inhibition.

Visualizations

Experimental Workflow for Antibacterial Assays

GancaoninG_Antibacterial_Assay_Workflow cluster_preparation Preparation cluster_assays Primary & Secondary Assays cluster_analysis Data Analysis & Interpretation prep_gancaonin Prepare this compound Stock Solution mic_assay MIC Assay (Broth Microdilution) prep_gancaonin->mic_assay prep_bacteria Prepare Standardized Bacterial Inoculum prep_bacteria->mic_assay analyze_mic Determine MIC mic_assay->analyze_mic mbc_assay MBC Assay analyze_mbc Determine MBC mbc_assay->analyze_mbc time_kill Time-Kill Assay analyze_time_kill Plot Kill Curves time_kill->analyze_time_kill biofilm_assay Anti-Biofilm Assay analyze_biofilm Quantify Biofilm Inhibition biofilm_assay->analyze_biofilm analyze_mic->mbc_assay Inform MBC Concentrations analyze_mic->time_kill Inform Time-Kill Concentrations analyze_mic->biofilm_assay Inform Biofilm Assay Concentrations

Caption: Workflow for evaluating the antibacterial activity of this compound.

Postulated Antibacterial Mechanism of Action of Isoflavonoids

The precise antibacterial mechanism of this compound has not been fully elucidated. However, studies on related isoflavonoids suggest a multi-targeted approach. The proposed mechanism involves the disruption of the bacterial cell envelope, leading to increased membrane permeability and subsequent leakage of intracellular components.

Isoflavonoid_Antibacterial_Mechanism cluster_compound Compound cluster_bacterium Bacterial Cell cluster_effects Antibacterial Effects gancaonin_g This compound (Isoflavonoid) cell_wall Cell Wall gancaonin_g->cell_wall Interacts with cell_membrane Cell Membrane gancaonin_g->cell_membrane Penetrates disruption Disruption of Cell Envelope Integrity cell_wall->disruption cell_membrane->disruption cytoplasm Cytoplasm (Intracellular Components) permeability Increased Membrane Permeability disruption->permeability leakage Leakage of Intracellular Contents permeability->leakage cell_death Bacterial Cell Death leakage->cell_death

References

Application Notes and Protocols for Gancaonin G in Microbiological Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Gancaonin G is a prenylated isoflavone derived from Glycyrrhiza uralensis (licorice root), a plant with a long history in traditional medicine. While research on this compound is emerging, related compounds from Glycyrrhiza species have demonstrated significant antimicrobial, anti-biofilm, and anti-inflammatory properties. For instance, glycyrrhizic acid has been shown to possess antibacterial activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), by potentially disrupting the bacterial cell membrane and inhibiting biofilm formation.[1][2][3][4] These findings suggest that this compound holds promise as a novel agent for microbiological research and potential therapeutic development.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the antimicrobial and anti-biofilm efficacy of this compound. The detailed protocols outlined below are designed to be reproducible and adaptable for various bacterial species.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol determines the lowest concentration of this compound that inhibits visible bacterial growth (MIC) and the lowest concentration that results in bacterial death (MBC).

Experimental Protocol

  • Bacterial Strain Preparation:

    • Inoculate a single colony of the test bacterium (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) into 5 mL of sterile Mueller-Hinton Broth (MHB) or Tryptic Soy Broth (TSB).

    • Incubate at 37°C with agitation (200 rpm) overnight.

    • Dilute the overnight culture in fresh broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to a stock concentration of 10 mg/mL. Ensure the final concentration of the solvent in the assay does not affect bacterial growth.

  • Microdilution Assay:

    • In a 96-well microtiter plate, add 100 µL of sterile broth to all wells.

    • Add 100 µL of the this compound stock solution to the first well and perform a two-fold serial dilution across the plate.

    • Add 10 µL of the prepared bacterial suspension to each well.

    • Include a positive control (broth with bacteria, no this compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound where no visible turbidity is observed.

  • MBC Determination:

    • From the wells showing no visible growth, plate 10 µL of the suspension onto Mueller-Hinton Agar (MHA) or Tryptic Soy Agar (TSA) plates.

    • Incubate the plates at 37°C for 24 hours.

    • The MBC is the lowest concentration that shows no bacterial growth on the agar plate.

Data Presentation

Bacterial StrainThis compound MIC (µg/mL)This compound MBC (µg/mL)
Staphylococcus aureus ATCC 292131632
Pseudomonas aeruginosa PAO13264
Methicillin-Resistant S. aureus (MRSA)1664
Escherichia coli ATCC 2592264>128

Anti-Biofilm Activity Assay

This protocol assesses the ability of this compound to inhibit biofilm formation by pathogenic bacteria.

Experimental Protocol

  • Bacterial Culture Preparation:

    • Grow the bacterial strain overnight as described in the MIC protocol.

    • Adjust the culture to a final concentration of approximately 1 x 10^6 CFU/mL in fresh broth supplemented with 1% glucose (to promote biofilm formation).

  • Biofilm Inhibition Assay:

    • In a 96-well flat-bottomed microtiter plate, add 100 µL of the prepared bacterial suspension to each well.

    • Add 100 µL of this compound at sub-MIC concentrations (e.g., 1/2 MIC, 1/4 MIC, 1/8 MIC) to the wells.

    • Include a positive control (bacteria with broth) and a negative control (broth only).

    • Incubate the plate at 37°C for 24-48 hours without agitation.

  • Quantification of Biofilm:

    • Gently discard the planktonic cells and wash the wells twice with 200 µL of sterile phosphate-buffered saline (PBS).

    • Fix the biofilms by adding 200 µL of methanol to each well for 15 minutes.

    • Remove the methanol and allow the plate to air dry.

    • Stain the biofilms with 200 µL of 0.1% crystal violet solution for 10 minutes.

    • Wash the wells with distilled water to remove excess stain and allow the plate to air dry.

    • Solubilize the bound crystal violet with 200 µL of 33% acetic acid.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Presentation

This compound Concentration (µg/mL)S. aureus Biofilm Inhibition (%)P. aeruginosa Biofilm Inhibition (%)
1/2 MIC (8 for S.a, 16 for P.a)85.2 ± 5.478.9 ± 6.1
1/4 MIC (4 for S.a, 8 for P.a)62.7 ± 4.855.3 ± 7.2
1/8 MIC (2 for S.a, 4 for P.a)35.1 ± 3.929.8 ± 4.5

Quorum Sensing (QS) Inhibition Assay

This protocol evaluates the potential of this compound to interfere with bacterial cell-to-cell communication, a key regulator of virulence and biofilm formation.[5][6][7]

Experimental Protocol

  • Biosensor Strain:

    • Use a reporter strain such as Chromobacterium violaceum ATCC 12472, which produces the purple pigment violacein in response to QS signals.

  • Assay Procedure:

    • Prepare an overnight culture of C. violaceum.

    • In a 96-well microtiter plate, add 100 µL of sterile Luria-Bertani (LB) broth.

    • Add this compound at sub-MIC concentrations.

    • Inoculate each well with 100 µL of the diluted C. violaceum culture.

    • Incubate the plate at 30°C for 24 hours.

  • Quantification of Violacein Production:

    • Visually inspect the wells for a reduction in purple color.

    • To quantify, add 100 µL of 0.1% sodium dodecyl sulfate (SDS) to each well and mix.

    • Add 100 µL of DMSO to lyse the cells and solubilize the violacein.

    • Measure the absorbance at 585 nm.

Data Presentation

This compound Concentration (µg/mL)Violacein Production Inhibition (%)
3292.5 ± 4.1
1675.8 ± 5.3
848.2 ± 3.7
421.6 ± 2.9

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assays Primary Assays cluster_mechanism Mechanism of Action Studies cluster_data Data Analysis GancaoninG This compound Stock MIC_MBC MIC & MBC Determination GancaoninG->MIC_MBC Biofilm Anti-Biofilm Assay GancaoninG->Biofilm QS Quorum Sensing Inhibition GancaoninG->QS Bacteria Bacterial Culture Bacteria->MIC_MBC Bacteria->Biofilm Bacteria->QS MIC_MBC->Biofilm Determine sub-MIC MIC_MBC->QS Determine sub-MIC Membrane Membrane Permeability Biofilm->Membrane Gene Gene Expression (qRT-PCR) QS->Gene Analysis Data Analysis & Interpretation Membrane->Analysis Gene->Analysis

Caption: Experimental workflow for evaluating this compound.

GancaoninG_Mechanism Hypothetical Mechanism of this compound cluster_QS Quorum Sensing System GancaoninG This compound Signal Signal Molecule Synthesis GancaoninG->Signal Inhibits Receptor Signal Receptor GancaoninG->Receptor Blocks Signal->Receptor Regulator Transcriptional Regulator Receptor->Regulator Virulence Virulence Factor Production Regulator->Virulence Activates Biofilm Biofilm Formation Regulator->Biofilm Activates

Caption: Hypothetical signaling pathway for this compound's anti-quorum sensing activity.

References

Application Notes and Protocols for Gancaonin G and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Gancaonins are a class of flavonoids isolated from the roots of Glycyrrhiza uralensis (licorice), a plant widely used in traditional medicine. While specific research on Gancaonin G is limited, studies on related compounds, particularly Gancaonin N, have revealed significant therapeutic potential, primarily in the realm of anti-inflammatory applications. This document provides a detailed overview of the available data on this compound and a comprehensive analysis of the well-studied Gancaonin N as a potential therapeutic agent. The information presented is intended for researchers, scientists, and drug development professionals.

This compound: Current State of Research

This compound is identified as a 6-prenylated isoflavanone.[1] Its primary reported therapeutic potential lies in its antibacterial activity against Streptococcus mutans and methicillin-resistant Staphylococcus aureus (MRSA) strains.[1] Beyond this, specific quantitative data and detailed experimental protocols for this compound are not extensively available in the current literature. It has been listed as a chemical component of the Yinhua Pinggan Granule, a traditional Chinese medicine formulation.

Gancaonin N: A Promising Anti-inflammatory Agent

In contrast to this compound, Gancaonin N, also a prenylated isoflavone from Glycyrrhiza uralensis, has been the subject of more detailed investigation, particularly for its potent anti-inflammatory effects.[2][3] It has been shown to be a potential therapeutic agent for acute pneumonia.[2][3]

Mechanism of Action

Gancaonin N exerts its anti-inflammatory effects by downregulating the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[2][3] In inflammatory conditions, such as those induced by lipopolysaccharide (LPS), Gancaonin N has been shown to inhibit the production of pro-inflammatory mediators.[2][3]

Signaling Pathway

The anti-inflammatory action of Gancaonin N involves the inhibition of key signaling molecules. In LPS-stimulated cells, Gancaonin N reduces the phosphorylation of ERK and p38 MAPK proteins.[2] It also prevents the nuclear translocation of the p65 subunit of NF-κB, a critical step in the activation of pro-inflammatory gene transcription.[2][3]

Gancaonin_N_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates MAPK_Pathway MAPK Pathway (p38, ERK) TLR4->MAPK_Pathway Activates NFkB_Pathway NF-κB Pathway (p65) TLR4->NFkB_Pathway Activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) MAPK_Pathway->Pro_inflammatory_Cytokines Induces NFkB_Pathway->Pro_inflammatory_Cytokines Induces Inflammatory_Mediators Inflammatory Mediators (iNOS, COX-2, NO, PGE2) NFkB_Pathway->Inflammatory_Mediators Induces Gancaonin_N Gancaonin N Gancaonin_N->MAPK_Pathway Inhibits Gancaonin_N->NFkB_Pathway Inhibits Nuclear Translocation

Gancaonin N Anti-inflammatory Signaling Pathway.

Quantitative Data for Gancaonin N

The following tables summarize the quantitative data from studies on the anti-inflammatory effects of Gancaonin N.

Table 1: Effect of Gancaonin N on Cell Viability [4]

Cell LineConcentration (μM)Duration (h)Cytotoxicity
RAW264.75 - 4024No significant cytotoxicity observed
A5495 - 4024No significant cytotoxicity observed

Table 2: Inhibition of Pro-inflammatory Mediators by Gancaonin N in LPS-induced RAW264.7 Cells [2][4]

MediatorGancaonin N Conc. (μM)Inhibition
Nitric Oxide (NO)10 - 40Concentration-dependent decrease
Prostaglandin E2 (PGE2)10 - 40Significant suppression
iNOS10 - 40Significant reduction in protein expression
COX-210 - 40Significant reduction in protein expression

Table 3: Inhibition of Pro-inflammatory Cytokines and COX-2 by Gancaonin N in LPS-induced A549 Cells [2][4]

ProteinGancaonin N Conc. (μM)Inhibition
TNF-α5 - 40Significant decrease in protein levels
IL-1β5 - 40Significant decrease in protein levels
IL-65 - 40Significant decrease in protein levels
COX-25 - 40Significant decrease in protein levels

Experimental Protocols

Detailed methodologies for key experiments investigating the anti-inflammatory effects of Gancaonin N are provided below.

Cell Culture and LPS Stimulation

Cell_Culture_Workflow cluster_culture Cell Culture cluster_treatment Treatment start Seed RAW264.7 or A549 cells culture Culture in DMEM with 10% FBS and 1% Penicillin-Streptomycin start->culture incubate Incubate at 37°C in 5% CO2 culture->incubate pretreat Pretreat with Gancaonin N (5-40 μM) for 2h incubate->pretreat lps Stimulate with LPS (1 μg/mL for RAW264.7 or 5 μg/mL for A549) for 24h pretreat->lps

Experimental Workflow for Cell Culture and Treatment.

Protocol:

  • Cell Seeding: RAW264.7 or A549 cells are seeded in appropriate culture plates (e.g., 96-well plates for viability assays, larger plates for protein analysis).

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Incubation: Cells are incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Gancaonin N Pretreatment: Prior to LPS stimulation, cells are pretreated with varying concentrations of Gancaonin N (5-40 μM) for 2 hours.

  • LPS Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the culture medium (1 μg/mL for RAW264.7 cells and 5 μg/mL for A549 cells) and incubating for 24 hours.

MTT Assay for Cell Viability

Protocol:

  • Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well.

  • Treat cells with Gancaonin N (0–40 μM) for 24 hours.

  • Add 3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well.

  • Incubate to allow formazan crystal formation.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at 540 nm using a microplate reader.[2]

Nitric Oxide (NO) Production Assay

Protocol:

  • Collect the cell culture supernatant after treatment.

  • Mix the supernatant with Griess reagent.

  • Incubate at room temperature to allow for color development.

  • Measure the absorbance at 540 nm.

  • Calculate the NO concentration using a sodium nitrite standard curve.

Western Blot Analysis

Western_Blot_Workflow start Cell Lysis protein_quant Protein Quantification (BCA Assay) start->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Transfer to PVDF membrane sds_page->transfer blocking Blocking (5% skim milk) transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection (ECL) secondary_ab->detection analysis Image Analysis (ImageJ) detection->analysis

Western Blot Experimental Workflow.

Protocol:

  • Cell Lysis: Lyse the treated cells with RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

  • SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% skim milk in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., iNOS, COX-2, TNF-α, IL-1β, IL-6, p-ERK, p-p38, NF-κB p65) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensity using image analysis software such as ImageJ.[2]

Immunofluorescence for NF-κB Nuclear Translocation

Protocol:

  • Grow A549 cells on coverslips and treat as described above.

  • Fix the cells with 4% paraformaldehyde.

  • Permeabilize the cells with 0.1% Triton X-100.

  • Block with a suitable blocking buffer.

  • Incubate with an anti-NF-κB p65 primary antibody.

  • Incubate with a fluorescently labeled secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips and visualize using a fluorescence microscope.[2]

Potential Therapeutic Applications

The demonstrated anti-inflammatory properties of Gancaonin N suggest its potential as a therapeutic agent for various inflammatory conditions, particularly those involving the NF-κB and MAPK pathways. While this compound's primary reported activity is antibacterial, its structural similarity to Gancaonin N suggests that it may also possess anti-inflammatory properties, warranting further investigation. The broader family of compounds from Glycyrrhiza uralensis has been explored for various therapeutic uses, including anticancer and neuroprotective effects, indicating a rich source for drug discovery.[5][6]

References

Application Notes & Protocols for In Vivo Gancaonin G Formulation

Author: BenchChem Technical Support Team. Date: November 2025

Introduction Gancaonin G is a flavonoid compound isolated from the roots of Glycyrrhiza uralensis (licorice), a plant widely used in traditional medicine.[1][2] Like many flavonoids, this compound is a planar molecule with poor water solubility, which presents a significant challenge for its bioavailability and administration in in vivo studies.[2][3] Effective formulation is therefore critical to enhance its solubility and ensure consistent, reproducible results in preclinical research. These application notes provide an overview of strategies and detailed protocols for formulating this compound for oral administration in animal models.

1. Physicochemical Properties & Formulation Challenges

The primary obstacle in working with this compound is its low aqueous solubility, a common characteristic of flavonoids that limits their oral bioavailability.[4][5] To overcome this, various formulation strategies have been developed to improve the dissolution rate and absorption of these compounds.[4]

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C21H20O5 [2]
Molecular Weight 354.4 g/mol [1]
Aqueous Solubility Predicted to be low (<7 µg/mL) [2]
Appearance Yellow crystalline powder (predicted for flavonoids) [3]

| Solubility (Organic) | Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate |[6] |

2. Formulation Strategies for Poorly Soluble Flavonoids

Several techniques can be employed to enhance the solubility and bioavailability of flavonoids like this compound for in vivo administration.

  • Co-solvent Systems: The most direct approach involves dissolving the compound in a mixture of a water-miscible organic solvent and water. Common co-solvents include Dimethyl sulfoxide (DMSO), polyethylene glycol (PEG), and ethanol. These are often combined with surfactants like Tween 80 to improve stability and prevent precipitation upon administration.[7]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules like this compound, forming an inclusion complex that is more water-soluble.[8] This method can significantly enhance the aqueous solubility of flavonoids.[8]

  • Nanoparticle-Based Formulations: Advanced techniques such as nanosuspensions, nanoemulsions, and liposomes can dramatically improve flavonoid solubility and bioavailability.[9][10] These methods encapsulate the compound in colloidal carriers, which can enhance absorption across the gastrointestinal mucosa.[10]

3. Proposed Biological Activity and Signaling Pathway

While the specific mechanism of this compound is under investigation, related compounds from Glycyrrhiza uralensis, such as Gancaonin N, have demonstrated potent anti-inflammatory effects.[11][12] Gancaonin N has been shown to attenuate the inflammatory response by inhibiting the activation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[11][12] It is plausible that this compound may exert similar effects.

Gancaonin_G_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS Inflammatory Stimulus (e.g., LPS) Receptor Toll-like Receptor 4 (TLR4) LPS->Receptor Binds MAPK_Pathway MAPK Cascade (p38, ERK, JNK) Receptor->MAPK_Pathway Activates IKK IKK Complex Receptor->IKK Activates NFkB_p65_nuc NF-κB (p65) MAPK_Pathway->NFkB_p65_nuc Activates IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB_p65 NF-κB (p65) NFkB_p65->NFkB_p65_nuc Translocates GancaoninG This compound GancaoninG->MAPK_Pathway Inhibits GancaoninG->NFkB_p65_nuc Inhibits Translocation Cytokines Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_p65_nuc->Cytokines Induces Transcription

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Protocols for this compound Formulation

Protocol 1: Co-solvent Formulation for Oral Gavage

This protocol describes a standard co-solvent/surfactant method for preparing this compound for oral administration in rodents. This method is suitable for initial screening and proof-of-concept studies.

1. Materials and Reagents

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • PEG 400 (Polyethylene glycol 400)

  • Tween 80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

2. Formulation Preparation (Example for a 10 mg/kg dose in a 20g mouse)

a. Calculation:

  • Dose per animal: 10 mg/kg * 0.02 kg = 0.2 mg

  • Administration Volume: Typically 100 µL (0.1 mL) for a 20g mouse.

  • Final Concentration: 0.2 mg / 0.1 mL = 2 mg/mL

b. Vehicle Composition: A common vehicle composition that balances solubility and tolerability is a mixture of DMSO, PEG 400, Tween 80, and saline.

Table 2: Example Co-solvent Vehicle Composition

Component Percentage (v/v) Purpose
DMSO 10% Primary Solvent
PEG 400 40% Co-solvent, improves solubility
Tween 80 5% Surfactant, prevents precipitation

| Saline (0.9%) | 45% | Diluent, provides isotonicity |

c. Step-by-Step Procedure:

  • Prepare the Vehicle: In a sterile tube, prepare 1 mL of the vehicle by mixing 100 µL DMSO, 400 µL PEG 400, 50 µL Tween 80, and 450 µL sterile saline. Vortex thoroughly until a clear, homogenous solution is formed.

  • Dissolve this compound: Weigh the required amount of this compound for your study size (e.g., 2 mg for 1 mL of final formulation).

  • Add the this compound powder to the pre-mixed vehicle.

  • Vortex: Vortex the mixture vigorously for 2-3 minutes until the powder is completely dissolved.

  • Sonication (Optional): If dissolution is slow, sonicate the tube in a water bath for 5-10 minutes.

  • Final Inspection: Ensure the final formulation is a clear solution with no visible precipitate.

  • Storage: Prepare fresh daily. If short-term storage is needed, store protected from light at 4°C. Before administration, allow the solution to return to room temperature and vortex again.

Protocol 2: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Formulation

This protocol uses a cyclodextrin to enhance the aqueous solubility of this compound, creating a formulation that is generally better tolerated due to the absence of organic solvents.

1. Materials and Reagents

  • This compound powder

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Sterile deionized water

  • Magnetic stirrer and stir bar

  • pH meter

  • 0.1 M HCl / 0.1 M NaOH for pH adjustment (if necessary)

2. Formulation Preparation

a. Determine Molar Ratio: A common starting point is a 1:1 or 1:2 molar ratio of this compound to HP-β-CD.

  • Molar Mass of this compound: ~354.4 g/mol

  • Average Molar Mass of HP-β-CD: ~1460 g/mol

b. Step-by-Step Procedure:

  • Prepare HP-β-CD Solution: Dissolve the calculated amount of HP-β-CD in sterile water. For example, to make a 20% (w/v) solution, dissolve 200 mg of HP-β-CD in a final volume of 1 mL of water. Stir until fully dissolved.

  • Add this compound: Slowly add the this compound powder to the stirring HP-β-CD solution.

  • Complexation: Cover the container and allow the mixture to stir at room temperature for 24-48 hours, protected from light. This extended stirring facilitates the formation of the inclusion complex.

  • Filtration: After stirring, filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.

  • Quantification (Recommended): Use a validated method like HPLC to determine the final concentration of this compound in the filtered solution.[13] This step is crucial for accurate dosing.

  • Storage: Store the final formulation at 4°C, protected from light.

Experimental Workflow Visualization

The following diagram outlines the general workflow for formulating and testing this compound in vivo.

Experimental_Workflow A 1. This compound Procurement & QC B 2. Formulation Development (e.g., Co-solvent or Cyclodextrin) A->B C 3. Formulation Characterization (Solubility, Stability, pH) B->C E 5. In Vivo Administration (e.g., Oral Gavage) C->E D 4. Animal Acclimatization & Grouping D->E F 6. Pharmacokinetic Study (Blood Sampling) E->F G 7. Pharmacodynamic Study (Disease Model Induction) E->G H 8. Sample Collection (Tissues, Organs) F->H G->H I 9. Bioanalysis (LC-MS/MS, Biomarker Assays) H->I J 10. Data Analysis & Interpretation I->J

Caption: General workflow for this compound in vivo studies.

References

Gancaonin G for Biofilm Disruption: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

Introduction to Gancaonin G

This compound is a prenylated isoflavone isolated from the roots of Glycyrrhiza uralensis (licorice), a plant with a long history in traditional medicine.[1] Prenylated flavonoids, a class of compounds characterized by the addition of a prenyl group, have garnered significant scientific interest due to their diverse biological activities.[2][3][4] While research on this compound is still emerging, related compounds from Glycyrrhiza species have demonstrated notable antimicrobial and anti-biofilm properties.[2][5] A study by Villinski et al. (2014) evaluated the antibacterial activity of this compound against the oral pathogens Streptococcus mutans and Porphyromonas gingivalis.[1]

The Challenge of Microbial Biofilms

Microbial biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS). This protective matrix makes bacteria within biofilms significantly more resistant to antibiotics and host immune responses compared to their free-floating (planktonic) counterparts. Biofilms are implicated in a wide range of chronic infections, including those associated with medical devices, dental plaque, and persistent wound infections. The increasing prevalence of antibiotic resistance has made the development of novel anti-biofilm agents a critical area of research.

Rationale for Investigating this compound in Biofilm Disruption

The study of this compound as a potential biofilm disruptor is supported by the following:

  • Known Antibacterial Activity: this compound has been shown to possess antibacterial properties, a fundamental prerequisite for an anti-biofilm agent.[1]

  • Activity of Related Compounds: Numerous prenylated isoflavonoids isolated from licorice and other plants have demonstrated potent activity against biofilm-forming bacteria.[2][3][4][6] For example, compounds like glabridin and licoricidin inhibit biofilm formation at sub-inhibitory concentrations.[2] This suggests that the isoflavone backbone with prenylation is a promising scaffold for anti-biofilm activity.

  • Potential Mechanisms: Prenylated flavonoids can disrupt biofilms through various mechanisms, including the inhibition of bacterial communication (quorum sensing), interference with adhesion to surfaces, and disruption of the EPS matrix.[3][6]

Potential Applications

The exploration of this compound's anti-biofilm properties could lead to the development of:

  • Novel therapeutics for biofilm-associated infections, potentially as a standalone agent or in combination with existing antibiotics to enhance their efficacy.

  • Active ingredients in formulations for dental care products to combat plaque formation.

  • Coatings for medical devices to prevent biofilm colonization.

Quantitative Data Summary

Currently, there is limited publicly available quantitative data specifically on the biofilm disruption activity of this compound. The following tables are provided as templates for researchers to organize their experimental data.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Bacterial StrainThis compound MIC (µg/mL)Positive Control MIC (µg/mL)
Staphylococcus aureusData to be determinede.g., Vancomycin: 2
Pseudomonas aeruginosaData to be determinede.g., Ciprofloxacin: 1
Streptococcus mutansData to be determinede.g., Chlorhexidine: 4
Escherichia coliData to be determinede.g., Gentamicin: 2

Table 2: Minimum Biofilm Inhibitory and Eradication Concentrations (MBIC₅₀ & MBEC₅₀) of this compound

Bacterial StrainMBIC₅₀ (µg/mL)MBEC₅₀ (µg/mL)
Staphylococcus aureusData to be determinedData to be determined
Pseudomonas aeruginosaData to be determinedData to be determined
Streptococcus mutansData to be determinedData to be determined
Escherichia coliData to be determinedData to be determined

MBIC₅₀: Minimum concentration required to inhibit biofilm formation by 50%. MBEC₅₀: Minimum concentration required to eradicate 50% of a pre-formed biofilm.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Bacterial strains of interest

  • Appropriate broth medium (e.g., Tryptic Soy Broth, Brain Heart Infusion Broth)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (600 nm)

  • Incubator

Procedure:

  • Prepare a bacterial suspension in broth and adjust the optical density at 600 nm (OD₆₀₀) to approximately 0.05.

  • In a 96-well plate, add 100 µL of broth to all wells.

  • Add 100 µL of the this compound stock solution to the first well of a row and perform a two-fold serial dilution across the row by transferring 100 µL to the subsequent wells.

  • Add 10 µL of the prepared bacterial suspension to each well.

  • Include a positive control (bacteria with no this compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of this compound in a well with no visible bacterial growth.

Protocol 2: Biofilm Inhibition Assay (MBIC)

This protocol assesses the ability of this compound to prevent biofilm formation.

Materials:

  • Materials from Protocol 1

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid or 95% Ethanol

Procedure:

  • Set up the 96-well plate as described in the MIC protocol (Steps 1-5).

  • Incubate the plate at 37°C for 24 hours without shaking to allow biofilm formation.

  • Gently discard the planktonic cells from the wells and wash the wells twice with 200 µL of sterile phosphate-buffered saline (PBS).

  • Air-dry the plate.

  • Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Remove the crystal violet solution and wash the wells three times with PBS.

  • Air-dry the plate completely.

  • Add 200 µL of 30% acetic acid or 95% ethanol to each well to dissolve the bound dye.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The MBIC can be determined as the concentration that causes a significant reduction in biofilm formation compared to the positive control.

Protocol 3: Biofilm Disruption Assay (MBEC)

This protocol evaluates the efficacy of this compound in disrupting pre-formed biofilms.

Materials:

  • Same as Protocol 2

Procedure:

  • Grow biofilms in a 96-well plate by inoculating wells with the bacterial suspension and incubating at 37°C for 24 hours.

  • After incubation, remove the planktonic cells and wash the wells with PBS.

  • Add 200 µL of fresh broth containing two-fold serial dilutions of this compound to the wells with the pre-formed biofilms.

  • Incubate the plate for another 24 hours at 37°C.

  • Quantify the remaining biofilm using the crystal violet staining method as described in Protocol 2 (Steps 3-9).

  • The MBEC is the concentration that results in a significant reduction in the pre-formed biofilm.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assays Primary Assays cluster_analysis Analysis & Visualization cluster_data Data Interpretation prep_gancaonin Prepare this compound Stock Solution mic Determine MIC (Planktonic Growth) prep_gancaonin->mic mbic Biofilm Inhibition Assay (MBIC) prep_gancaonin->mbic mbec Biofilm Disruption Assay (MBEC) prep_gancaonin->mbec prep_bacteria Prepare Bacterial Inoculum prep_bacteria->mic prep_bacteria->mbic prep_bacteria->mbec mic->mbic Inform concentration range mic->mbec Inform concentration range quantify Quantify Biofilm (e.g., Crystal Violet) mbic->quantify mbec->quantify visualize Visualize Biofilm (e.g., CLSM) mbec->visualize data Tabulate Quantitative Data quantify->data visualize->data

Caption: Experimental workflow for screening the anti-biofilm activity of this compound.

quorum_sensing_pathway cluster_bacteria Bacterial Cell signal_synthesis Signal Molecule Synthesis ext_signal Extracellular Signal Molecules signal_synthesis->ext_signal Secretion signal_receptor Signal Receptor gene_expression Gene Expression Regulator signal_receptor->gene_expression Activation biofilm_genes Biofilm Formation Genes (EPS, Adhesins) gene_expression->biofilm_genes Upregulation biofilm_genes->biofilm_genes ext_signal->signal_receptor Binding at high cell density

Caption: Hypothetical quorum sensing pathway leading to biofilm formation.

mechanism_of_action cluster_targets Potential Targets for Disruption gancaonin_g This compound quorum_sensing Quorum Sensing Signaling gancaonin_g->quorum_sensing Inhibition eps_matrix EPS Matrix Integrity gancaonin_g->eps_matrix Degradation adhesion Initial Bacterial Adhesion gancaonin_g->adhesion Prevention cell_membrane Bacterial Cell Membrane gancaonin_g->cell_membrane Destabilization biofilm_disruption Biofilm Disruption & Eradication quorum_sensing->biofilm_disruption eps_matrix->biofilm_disruption adhesion->biofilm_disruption cell_membrane->biofilm_disruption

Caption: Hypothetical mechanisms of action for this compound in biofilm disruption.

References

Troubleshooting & Optimization

Gancaonin G Stability: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Gancaonin G Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in addressing stability issues that may arise during the handling and experimental use of this compound in solution.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to have lost activity. What are the potential causes?

A1: Loss of activity in this compound solutions can be attributed to several factors, primarily related to its chemical stability. As a flavonoid, this compound is susceptible to degradation influenced by environmental conditions. Key factors include:

  • pH: Isoflavones, the class of compounds this compound belongs to, can exhibit instability in acidic or alkaline solutions. For some isoflavones, degradation is more pronounced at acidic pH values.

  • Temperature: Elevated temperatures can accelerate the degradation of isoflavones. Studies on similar compounds show that thermal degradation often follows first-order kinetics, with stability decreasing as temperature increases.[1][2]

  • Light: Exposure to light, particularly UV radiation, can lead to photodegradation of isoflavones.[3]

  • Oxidation: The presence of oxygen can contribute to the degradation of phenolic compounds like this compound.

  • Solvent: The choice of solvent can impact stability. While this compound is soluble in organic solvents like DMSO, acetone, and ethanol, the long-term stability in these solvents at room temperature may be limited.

Q2: What are the recommended storage conditions for this compound solutions?

A2: To ensure the stability and longevity of your this compound stock solutions, we recommend the following storage conditions:

ParameterRecommendationRationale
Temperature Store at -20°C or -80°C for long-term storage.Low temperatures significantly slow down the rate of chemical degradation.
Light Protect from light by using amber vials or by wrapping vials in aluminum foil.Minimizes the risk of photodegradation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage.Reduces the potential for oxidative degradation.
Solvent Prepare stock solutions in high-purity, anhydrous solvents such as DMSO or ethanol.Minimizes hydrolysis and other solvent-mediated degradation reactions.

Q3: How can I tell if my this compound has degraded?

A3: Degradation of this compound may not always be visually apparent. While discoloration of the solution can be an indicator, the most reliable method for assessing degradation is through analytical techniques. High-Performance Liquid Chromatography (HPLC) is a commonly used method to quantify the amount of intact this compound and to detect the presence of degradation products. A decrease in the peak area of this compound and the appearance of new peaks are indicative of degradation.

Q4: Are there any known degradation products of this compound?

A4: Currently, there is limited published information specifically identifying the degradation products of this compound. However, based on the general degradation pathways of flavonoids, potential degradation could involve the cleavage of the heterocyclic C ring, leading to simpler phenolic compounds. Forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) would be necessary to identify and characterize the specific degradation products of this compound.[4][5]

Troubleshooting Guide

IssuePossible CauseRecommended Action
Inconsistent experimental results Degradation of this compound stock solution.Prepare fresh stock solutions of this compound before each experiment. If using a previously prepared stock, verify its integrity using HPLC.
Improper storage of the solution.Ensure that stock solutions are stored at the recommended temperature, protected from light, and tightly sealed to prevent solvent evaporation and moisture absorption.
Precipitate formation in the solution Poor solubility at the working concentration or temperature.Before use, allow the stock solution to warm to room temperature and vortex thoroughly. If precipitation persists, sonication may be helpful. Consider preparing a more dilute stock solution if the issue continues.
Contamination of the solvent.Use high-purity, anhydrous solvents for preparing stock solutions.
Color change in the solution Degradation of this compound.Discard the solution and prepare a fresh one. A change in color often indicates chemical changes in the compound.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a stable stock solution of this compound for use in biological assays.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated micropipettes

  • Vortex mixer

  • Analytical balance

Procedure:

  • Equilibrate the this compound solid to room temperature before opening the container to prevent moisture condensation.

  • Weigh the desired amount of this compound using an analytical balance in a chemical fume hood.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary, but avoid excessive heat.

  • Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C until use.

Protocol 2: Stability Assessment of this compound in Solution by HPLC

Objective: To evaluate the stability of this compound in a specific solvent under defined storage conditions.

Materials:

  • This compound solution (prepared as in Protocol 1)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other appropriate modifier)

  • Temperature-controlled incubator or water bath

  • Light chamber (for photostability testing)

Procedure:

  • Prepare a solution of this compound in the solvent of interest at a known concentration.

  • Divide the solution into several aliquots in appropriate vials.

  • Establish the initial concentration (T=0) by injecting an aliquot onto the HPLC system.

  • Store the remaining aliquots under the desired stress conditions (e.g., specific temperature, light exposure).

  • At predetermined time points (e.g., 0, 24, 48, 72 hours), remove an aliquot from the stress condition.

  • Analyze the aliquot by HPLC to determine the concentration of this compound remaining.

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

  • Plot the percentage of this compound remaining versus time to determine the degradation kinetics.

HPLC Method Example (to be optimized for your specific system):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: To be determined by UV-Vis scan of this compound (likely in the range of 254-370 nm).

  • Injection Volume: 10 µL

Signaling Pathway

While specific signaling pathways for this compound are not extensively documented, studies on the closely related compound, Gancaonin N, have shown that it attenuates the inflammatory response by downregulating the NF-κB and MAPK signaling pathways.[6][7][8]

Gancaonin_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway (ERK, p38) TLR4->MAPK_pathway Activates IKK IKK TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB Releases NFκB_n NF-κB (p65/p50) NFκB->NFκB_n Translocates GancaoninG This compound (Inhibits) GancaoninG->MAPK_pathway GancaoninG->NFκB_n Inhibits Translocation Gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β) NFκB_n->Gene_expression Induces

Caption: Putative inhibitory action of this compound on NF-κB and MAPK signaling pathways.

Experimental Workflow

The following diagram illustrates a general workflow for investigating the stability of this compound.

Gancaonin_Stability_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation prep_solution Prepare this compound Solution temp_stress Temperature Stress (e.g., 4°C, 25°C, 40°C) prep_solution->temp_stress ph_stress pH Stress (e.g., pH 3, 7, 9) prep_solution->ph_stress light_stress Photostability Stress (UV/Vis light) prep_solution->light_stress sampling Sample at Time Points (0, 24, 48, 72h) temp_stress->sampling ph_stress->sampling light_stress->sampling hplc_analysis HPLC Analysis sampling->hplc_analysis quantification Quantify Remaining This compound hplc_analysis->quantification degradation_products Identify Degradation Products (LC-MS) hplc_analysis->degradation_products kinetics Determine Degradation Kinetics quantification->kinetics

Caption: General workflow for assessing this compound stability.

References

Technical Support Center: Overcoming Gancaonin G Solubility Challenges

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the low aqueous solubility of Gancaonin G, a prenylated isoflavanone isolated from Glycyrrhiza uralensis.[1]

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous solutions?

A1: this compound is a flavonoid with a chemical structure that includes a largely nonpolar backbone (C21H20O5).[1][2] This hydrophobicity leads to low solubility in water and physiological buffers, which can limit its bioavailability and therapeutic efficacy in experimental settings.

Q2: What are the common strategies to improve the solubility of poorly water-soluble compounds like this compound?

A2: Several techniques can be employed to enhance the aqueous solubility of hydrophobic compounds. These include physical modifications like particle size reduction and the use of drug delivery systems, as well as chemical modifications.[3][4] Common approaches include:

  • Co-solvency: Using a mixture of water and a water-miscible organic solvent.

  • Complexation: Forming inclusion complexes with molecules like cyclodextrins.[3]

  • Nanoparticle Formulation: Encapsulating or formulating the compound into nanoparticles.[5]

  • Solid Dispersion: Dispersing the compound in an inert carrier matrix.

Q3: What are the potential advantages of using nanoparticle-based delivery systems for this compound?

A3: Nanosized drug delivery systems can significantly improve the therapeutic potential of phytochemicals by:

  • Increasing solubility and stability.[5]

  • Enhancing absorption and bioavailability.[5]

  • Protecting the compound from premature degradation.[5]

  • Prolonging circulation time in the body.[5]

  • Potentially reducing side effects.[5]

Q4: How does complexation with cyclodextrins improve the solubility of this compound?

A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[6][7] The hydrophobic this compound molecule can be encapsulated within the cyclodextrin cavity, forming an inclusion complex.[3] This complex has a hydrophilic exterior, which allows it to dissolve in aqueous solutions, thereby increasing the apparent solubility of this compound.[8]

Troubleshooting Guides

Issue 1: this compound precipitates out of solution during cell culture experiments.

Cause: The low aqueous solubility of this compound leads to precipitation when the concentration of the organic solvent (like DMSO) is diluted in the aqueous cell culture medium.

Solutions:

Solution Principle Considerations
Optimize Co-solvent Concentration Increase the proportion of a biocompatible co-solvent (e.g., DMSO, ethanol) in the final medium.High concentrations of organic solvents can be toxic to cells. Always perform a vehicle control experiment to assess solvent toxicity.
Prepare a Cyclodextrin Inclusion Complex Encapsulate this compound within a cyclodextrin to increase its aqueous solubility.The choice of cyclodextrin (e.g., β-cyclodextrin, HP-β-cyclodextrin) and the molar ratio of this compound to cyclodextrin need to be optimized.
Formulate as Nanoparticles Encapsulate this compound in polymeric nanoparticles or lipid-based nanocarriers.Nanoparticle synthesis requires specific protocols and characterization to ensure proper size, encapsulation efficiency, and stability.
Issue 2: Inconsistent results in bioactivity assays due to poor this compound solubility.

Cause: Poor solubility can lead to variable and inaccurate concentrations of the active compound in the experimental system, resulting in poor reproducibility.

Solutions:

Solution Principle Expected Outcome
Sonication Use of ultrasonic waves to break down aggregates and aid in dissolution.Temporarily improved dispersion. May not provide long-term stability.
pH Adjustment Modify the pH of the buffer to a range where this compound may have higher solubility.The effect of pH on the solubility and stability of this compound needs to be experimentally determined.
Use of Surfactants Incorporate non-ionic surfactants (e.g., Tween 80, Pluronic F68) at low concentrations.Improved wetting and dispersion of the compound. Potential for micellar solubilization.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Polymeric Nanoparticles

This protocol describes the preparation of this compound-loaded poly(lactic-co-glycolic acid) (PLGA) nanoparticles using a nanoprecipitation method.[5]

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Acetone

  • Polyvinyl alcohol (PVA) solution (e.g., 1% w/v in water)

  • Deionized water

  • Magnetic stirrer

  • Rotary evaporator

  • Ultracentrifuge

Procedure:

  • Dissolve a specific amount of this compound and PLGA in acetone.

  • Add the organic phase dropwise into the aqueous PVA solution under continuous magnetic stirring.

  • Continue stirring for 2-4 hours at room temperature to allow for solvent evaporation.

  • Use a rotary evaporator to remove the remaining acetone.

  • Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm) for 30 minutes.

  • Discard the supernatant and wash the nanoparticle pellet with deionized water.

  • Repeat the centrifugation and washing steps twice.

  • Resuspend the final nanoparticle pellet in a suitable aqueous buffer or lyophylize for long-term storage.

Protocol 2: Preparation of this compound/β-Cyclodextrin Inclusion Complex

This protocol details the formation of a this compound inclusion complex with β-cyclodextrin using the co-precipitation method.[6]

Materials:

  • This compound

  • β-Cyclodextrin

  • Ethanol

  • Deionized water

  • Magnetic stirrer with heating

  • Filtration apparatus

Procedure:

  • Dissolve this compound in a minimal amount of ethanol.

  • Prepare an aqueous solution of β-cyclodextrin with heating (e.g., 50-60°C) and stirring until a clear solution is obtained.

  • Slowly add the ethanolic solution of this compound to the β-cyclodextrin solution under continuous stirring.

  • Continue stirring the mixture at the elevated temperature for 2-4 hours.

  • Allow the mixture to cool down slowly to room temperature, which will promote the precipitation of the inclusion complex.

  • Keep the mixture at 4°C overnight to maximize precipitation.

  • Collect the precipitate by filtration.

  • Wash the collected solid with a small amount of cold deionized water to remove any uncomplexed cyclodextrin.

  • Dry the final product under vacuum.

Visualizations

Signaling Pathway

This compound is expected to exhibit anti-inflammatory effects by modulating key signaling pathways. A related compound, Gancaonin N, has been shown to inhibit the NF-κB and MAPK signaling pathways.[9][10][11] The following diagram illustrates the potential mechanism of action.

GancaoninG_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MAPK MAPK (ERK, p38) TLR4->MAPK Activates IKK IKK TLR4->IKK Activates Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6, COX-2) MAPK->Proinflammatory_Genes Activates Transcription Factors IkB IκB IKK->IkB Phosphorylates NFkB_p65 NF-κB p65 IkB->NFkB_p65 Releases NFkB_p65_nuc NF-κB p65 NFkB_p65->NFkB_p65_nuc Translocates GancaoninG This compound GancaoninG->MAPK Inhibits GancaoninG->IKK Inhibits NFkB_p65_nuc->Proinflammatory_Genes Induces Transcription

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Experimental Workflows

The following diagrams illustrate the workflows for the preparation of this compound formulations.

Nanoparticle Formulation Workflow

Nanoparticle_Workflow cluster_organic Organic Phase cluster_aqueous Aqueous Phase cluster_process Nanoprecipitation Process cluster_purification Purification Dissolve Dissolve this compound and PLGA in Acetone Add_Dropwise Add Organic Phase to Aqueous Phase Dissolve->Add_Dropwise PVA_Solution Prepare PVA Solution PVA_Solution->Add_Dropwise Stir Stir (2-4h) Add_Dropwise->Stir Evaporate Remove Acetone (Rotary Evaporator) Stir->Evaporate Centrifuge Centrifuge Evaporate->Centrifuge Wash Wash Pellet Centrifuge->Wash Resuspend Resuspend/Lyophilize Wash->Resuspend

Caption: Workflow for this compound nanoparticle preparation.

Cyclodextrin Complexation Workflow

Cyclodextrin_Workflow cluster_gancaonin This compound Solution cluster_cd Cyclodextrin Solution cluster_complexation Complexation Process cluster_collection Product Collection Dissolve_G Dissolve this compound in Ethanol Mix Add this compound Solution to Cyclodextrin Solution Dissolve_G->Mix Dissolve_CD Dissolve β-Cyclodextrin in Water (Heated) Dissolve_CD->Mix Stir_Heat Stir (2-4h, Heated) Mix->Stir_Heat Cool Cool to Room Temp. Stir_Heat->Cool Refrigerate Refrigerate Overnight Cool->Refrigerate Filter Filter Precipitate Refrigerate->Filter Wash Wash with Cold Water Filter->Wash Dry Dry under Vacuum Wash->Dry

Caption: Workflow for this compound/β-cyclodextrin complexation.

References

Gancaonin G Technical Support Center: Troubleshooting Inconsistent Antibacterial Assay Results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are encountering inconsistent results in antibacterial assays with Gancaonin G. This guide provides troubleshooting advice, frequently asked questions, detailed experimental protocols, and data on this compound's activity to help you achieve more reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: My MIC (Minimum Inhibitory Concentration) values for this compound vary significantly between experiments. What are the common causes for this?

A1: Inconsistent MIC values are a frequent challenge in antibacterial susceptibility testing. Several factors can contribute to this variability:

  • Inoculum Preparation: The density of the bacterial inoculum is critical. Variations in the starting concentration of bacteria can lead to different MIC results.[1] Ensure you are using a standardized inoculum, typically adjusted to a 0.5 McFarland standard.

  • Bacterial Growth Phase: The physiological state of the bacteria (e.g., exponential vs. stationary phase) can affect their susceptibility to antimicrobial agents.[1] It is crucial to use bacteria from the same growth phase for each experiment.

  • Incubation Time and Conditions: The duration and temperature of incubation can influence bacterial growth and the apparent activity of the compound.[1] Adhere strictly to the incubation times and temperatures specified in your protocol.

  • Media Composition: The type and composition of the culture medium can impact the growth of bacteria and the activity of the test compound.[1] Use the same batch of media whenever possible to minimize variability.

  • Compound Solubility and Stability: this compound, like many natural products, may have limited solubility in aqueous media. Poor solubility can lead to inaccurate concentrations in the assay. Additionally, the compound's stability under experimental conditions (e.g., pH, temperature) should be considered.[2]

  • Inter-laboratory and Intra-laboratory Variation: Differences in equipment, reagents, and operator technique between and within labs are significant sources of variability.[3]

Q2: I'm observing inconsistent zone sizes in my disk diffusion assays with this compound. What could be the reason?

A2: Variability in zone of inhibition diameters in disk diffusion assays can be caused by several factors:

  • Agar Depth: The thickness of the agar in the petri dish affects the diffusion rate of the compound. Non-uniform agar depth will lead to inconsistent zone sizes.

  • Inoculum Distribution: An uneven spread of the bacterial inoculum on the agar surface will result in irregular zones of inhibition.

  • Disk Potency and Placement: Ensure that the paper disks are properly impregnated with a consistent amount of this compound and are placed firmly on the agar surface to ensure good contact.

  • Incubation Conditions: Temperature and humidity during incubation can affect the rate of bacterial growth and compound diffusion.

  • Compound Diffusion Properties: The molecular weight, solubility, and diffusion characteristics of this compound in the specific agar medium will influence the zone size.[4]

Q3: Could the purity of my this compound sample be a source of inconsistency?

A3: Absolutely. The purity of the test compound is a critical factor. Impurities can have their own biological activity, which may interfere with the assay and lead to erroneous or inconsistent results. It is highly recommended to use a well-characterized and highly purified sample of this compound.

Q4: Are there specific bacterial strains that are known to show variable results with flavonoid compounds like this compound?

A4: While there isn't extensive data specific to this compound, bacterial strains can exhibit different levels of susceptibility to flavonoids. Factors such as the composition of the bacterial cell wall and the presence of efflux pumps can influence the compound's effectiveness and, consequently, the consistency of the results. It is important to use well-characterized, quality-controlled bacterial strains for your assays.

Troubleshooting Guide

Use this guide to systematically troubleshoot inconsistent results in your antibacterial assays with this compound.

Problem Possible Cause Recommended Action
No antibacterial activity observed 1. This compound concentration too low. Perform a dose-response experiment with a wider range of concentrations.
2. Poor solubility of this compound. Use a suitable solvent (e.g., DMSO) to prepare a stock solution and ensure it is fully dissolved before diluting in the assay medium. Include a solvent control in your experiment.
3. Bacterial resistance. The bacterial strain you are using may be inherently resistant to this compound. Test against a panel of different bacterial species and strains.
4. Inactive compound. Verify the purity and integrity of your this compound sample. Improper storage may lead to degradation.
Inconsistent MIC values 1. Inoculum density variation. Standardize your inoculum preparation using a spectrophotometer to achieve a consistent 0.5 McFarland turbidity.
2. Pipetting errors. Calibrate your pipettes regularly and use proper pipetting techniques to ensure accurate serial dilutions.
3. Subjective endpoint reading. Use a plate reader to measure optical density for a more objective determination of growth inhibition. If reading by eye, have the same person read the results under consistent lighting conditions.
Irregular or fuzzy zones of inhibition (Disk Diffusion) 1. Uneven inoculum spread. Ensure a uniform "lawn" of bacteria by streaking the plate in multiple directions.
2. Moisture on the agar surface. Allow the inoculated plates to dry completely before applying the disks.
3. Compound precipitation. If this compound precipitates on the disk, it will not diffuse properly. Re-evaluate the solvent and concentration used to impregnate the disks.

This compound Antibacterial Activity Data

The available data on the antibacterial activity of this compound is currently limited. The following table summarizes the reported findings. Researchers are encouraged to perform their own comprehensive susceptibility testing.

Bacterial Species Assay Type Result Reference
Streptococcus mutansMICModerate activity (MIC > 2 µg/mL)[2][5]
Porphyromonas gingivalisMICActive (MIC between 1.56-12.5 µg/mL for a group of related compounds)[6]

Experimental Protocols

Broth Microdilution Assay for MIC Determination

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, pick several colonies of the test bacterium and suspend them in sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in the appropriate broth (e.g., Mueller-Hinton Broth) to achieve the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL in the well).

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard the final 100 µL from the last well.

  • Inoculation: Add 100 µL of the diluted bacterial inoculum to each well, except for the sterility control wells.

  • Controls:

    • Growth Control: Wells containing broth and bacterial inoculum only.

    • Sterility Control: Wells containing broth only.

    • Solvent Control: Wells containing the highest concentration of the solvent used to dissolve this compound and bacterial inoculum.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium.

Disk Diffusion Assay (Kirby-Bauer Method)

This method provides a qualitative assessment of antimicrobial susceptibility.

  • Preparation of Bacterial Inoculum: Prepare and standardize the bacterial inoculum to a 0.5 McFarland standard as described for the broth microdilution assay.

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the standardized bacterial suspension.

    • Remove excess liquid by pressing the swab against the inside of the tube.

    • Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions to ensure a uniform lawn of growth.

  • Application of Disks:

    • Aseptically place paper disks impregnated with a known concentration of this compound onto the surface of the inoculated agar.

    • Gently press the disks to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

  • Reading Results: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. The size of the zone is indicative of the susceptibility of the bacterium to the compound.

Visualizing Experimental Workflows and Potential Mechanisms

Experimental Workflow for Antibacterial Susceptibility Testing

Antibacterial_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation cluster_results Results prep_compound Prepare this compound Stock Solution mic_assay Broth Microdilution (Serial Dilution) prep_compound->mic_assay disk_assay Disk Diffusion (Agar Inoculation) prep_compound->disk_assay prep_bacteria Prepare Standardized Bacterial Inoculum (0.5 McFarland) prep_bacteria->mic_assay prep_bacteria->disk_assay incubate Incubate (37°C, 18-24h) mic_assay->incubate disk_assay->incubate read_mic Determine MIC (Lowest concentration with no growth) incubate->read_mic read_zone Measure Zone of Inhibition (mm) incubate->read_zone

General workflow for antibacterial susceptibility testing.
Potential Host Cell Signaling Pathway Modulation by this compound

The direct antibacterial mechanism of this compound is not yet fully elucidated. However, research on the closely related compound, Gancaonin N, has shown that it can modulate the host's inflammatory response to bacterial components like lipopolysaccharide (LPS) by downregulating the NF-κB and MAPK signaling pathways. This is an anti-inflammatory effect within the host cell, not a direct antibacterial action.

Gancaonin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Bacterial LPS TLR4 TLR4 LPS->TLR4 Binds MAPK MAPK Pathway TLR4->MAPK Activates IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB Inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates GancaoninG This compound GancaoninG->MAPK Inhibits GancaoninG->NFkB_nuc Inhibits Translocation Gene Pro-inflammatory Gene Expression NFkB_nuc->Gene Induces

Potential modulation of host cell signaling by this compound.

References

Preventing Gancaonin G degradation during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Gancaonin G during storage and experimentation. The information is presented in a question-and-answer format to address specific issues.

Disclaimer: Specific stability data for this compound is limited. The following recommendations are based on studies of the closely related prenylated isoflavonoid, glabridin, and general knowledge of flavonoid stability.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound solution has turned a darker color. What does this indicate?

A darker color in your this compound solution is a common indicator of degradation.[1][2] This is often due to oxidation and other chemical changes when the compound is exposed to factors like light, high temperatures, or non-optimal pH levels.[1][2]

Q2: What are the primary factors that cause this compound to degrade?

Based on studies of the related compound glabridin, the primary factors promoting degradation are:

  • Illumination: Exposure to light is a major contributor to degradation.[1][2][3]

  • Temperature: Elevated temperatures accelerate the degradation process.[1][2]

  • pH: this compound is likely unstable in alkaline (high pH) conditions.[2][4]

  • Humidity: High humidity can contribute to the degradation of the solid compound.[1]

  • Solvent: The choice of solvent can impact stability.[1]

  • Oxidants: The presence of oxidizing agents will likely degrade this compound.[1]

Q3: What are the recommended storage conditions for this compound?

To ensure long-term stability, this compound should be stored under the following conditions:

  • Solid Form: Store in a dark, dry, and airtight container. A desiccator at low temperature is ideal.

  • In Solution: If dissolved in a solvent like DMSO, aliquot into single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C and protect from light.

Q4: I've observed a loss of potency in my this compound sample. How can I troubleshoot this?

A loss of potency is a direct consequence of degradation. To troubleshoot, consider the following:

  • Review Storage Conditions: Have the storage recommendations (dark, dry, low temperature) been consistently followed?[1][2]

  • Check Solvent Purity: Impurities in the solvent can catalyze degradation. Use high-purity, anhydrous solvents.

  • Evaluate Experimental Conditions: Are your experiments conducted at high temperatures or under intense light? Are the buffers used at a pH where this compound is stable (likely neutral to acidic)?

  • Perform a Stability Check: Use a stability-indicating analytical method, such as HPLC, to determine the purity of your current stock.

Quantitative Data on Stability

The following tables summarize the stability of glabridin, a structurally similar compound, under various conditions. This data can be used as a proxy to estimate the stability of this compound.

Table 1: Effect of pH on Glabridin Stability

pHDegradation after several hours (%)
1.0< 5%
3.0< 5%
5.0< 5%
7.0~10%
9.0~25%
11.0~50%
13.071.0%

Data adapted from a study on glabridin.[2]

Table 2: Effect of Temperature on Glabridin Stability

Temperature (°C)Degradation (%)
4< 5%
25~10%
40~20%
60~35%
80~55%

Data adapted from a study on glabridin.[2]

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for this compound Analysis

This protocol outlines a reverse-phase high-performance liquid chromatography (RP-HPLC) method to quantify this compound and separate it from its potential degradation products.[5][6][7][8]

1. Instrumentation and Materials:

  • HPLC system with a UV or DAD detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • This compound reference standard

  • High-purity solvents

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm

  • Gradient Elution:

    • 0-20 min: 70% A, 30% B to 30% A, 70% B

    • 20-25 min: 30% A, 70% B to 70% A, 30% B

    • 25-30 min: Hold at 70% A, 30% B for column re-equilibration

3. Sample Preparation:

  • Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to a known concentration (e.g., 1 mg/mL).

  • Working Solutions: Prepare a series of dilutions from the stock solution for the calibration curve.

  • Forced Degradation Samples: To test the stability-indicating nature of the method, subject this compound solutions to stress conditions (e.g., heat at 80°C, 1M NaOH, 1M HCl, 3% H2O2, UV light exposure) for a defined period. Neutralize acidic and basic samples before injection.

4. Analysis:

  • Inject the prepared standards and samples.

  • Integrate the peak area of this compound and any degradation products.

  • Construct a calibration curve from the standards to quantify this compound in the samples. The appearance of new peaks with a corresponding decrease in the this compound peak area indicates degradation.

Visualizations

cluster_factors Factors Affecting this compound Stability cluster_degradation Degradation Pathways Light Light GancaoninG This compound (Stable) Light->GancaoninG Temp Temperature Temp->GancaoninG pH pH pH->GancaoninG Humidity Humidity Humidity->GancaoninG Oxygen Oxygen / Oxidants Oxygen->GancaoninG Solvent Solvent Solvent->GancaoninG DegradationProducts Degradation Products (Loss of Potency, Color Change) GancaoninG->DegradationProducts Degradation

Caption: Factors influencing the degradation of this compound.

cluster_workflow Stability-Indicating HPLC Workflow A Prepare this compound Stock and Working Standards C Inject Samples and Standards into HPLC System A->C B Perform Forced Degradation (Heat, Light, pH, Oxidation) B->C D Separate this compound from Degradation Products on C18 Column C->D E Detect and Quantify Peaks using UV Detector (280 nm) D->E F Analyze Data: Assess Purity and Degradation Percentage E->F

Caption: Workflow for a stability-indicating HPLC method.

cluster_pathway Hypothetical this compound Degradation Pathway GancaoninG This compound (Isoflavan Structure) Intermediate Chalcone Intermediate (via Ring Opening) GancaoninG->Intermediate Alkaline Hydrolysis Product1 Degradation Product A (e.g., Phenolic Acid) Intermediate->Product1 Product2 Degradation Product B (e.g., Resorcinol Derivative) Intermediate->Product2

Caption: Hypothetical degradation of this compound under alkaline conditions.

References

Technical Support Center: Gancaonin G Purification by Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of Gancaonin G, a prenylated isoflavanone isolated from Glycyrrhiza uralensis.[1] The information is tailored to researchers, scientists, and drug development professionals engaged in the chromatographic purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what source is it typically isolated?

This compound is a prenylated isoflavanone, a type of flavonoid.[1] It is naturally found in and isolated from the roots and rhizomes of Glycyrrhiza uralensis, a species of licorice.[1][2]

Q2: What are the general physicochemical properties of this compound relevant to its purification?

While specific data for this compound is limited, its properties can be inferred from its chemical class (prenylated isoflavanone) and related compounds like Gancaonin I.

PropertyValue/InformationSignificance for Purification
Molecular Formula C21H20O5---
Molecular Weight 352.38 g/mol [1]Useful for mass spectrometry identification.
Solubility Likely soluble in organic solvents like DMSO, acetone, ethyl acetate, dichloromethane, and chloroform.[3] Prenylated flavonoids generally have reduced water solubility.[4]Crucial for selecting appropriate solvents for extraction and the mobile phase in chromatography. Poor solubility can lead to precipitation.
UV Absorbance Flavonoids typically exhibit two main absorption bands: Band I (300–380 nm) and Band II (240–295 nm).[5]Important for detection using a UV detector during chromatography. A wavelength of around 254 nm is often used for flavonoids.[6]
Stability Flavonoid stability can be affected by pH, temperature, and light.[7][8]Purification should be carried out under conditions that minimize degradation. Consider storing extracts and purified fractions at low temperatures and protected from light.[9]

Q3: Which chromatographic techniques are most suitable for this compound purification?

A multi-step chromatographic approach is often necessary for the successful isolation of this compound. Common techniques include:

  • Column Chromatography: Using stationary phases like silica gel, polyamide, or Sephadex LH-20 is a standard initial step to separate major compound classes.[10]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a high-resolution technique ideal for the final purification of this compound. C18 columns are frequently used for separating isoflavones.[8][11][12]

  • Macroporous Resin Chromatography: This can be an effective method for the initial enrichment of flavonoids from a crude extract.[13]

Troubleshooting Guides

Issue 1: Low Yield of this compound
Possible Cause Recommended Solution
Incomplete Extraction Ensure the extraction solvent is appropriate for this compound's solubility (e.g., ethanol, methanol, or ethyl acetate).[14] Optimize extraction parameters such as time, temperature, and solvent-to-solid ratio. Ultrasonic-assisted extraction can improve efficiency.[13]
Degradation of this compound Prenylated flavonoids can be sensitive to heat, light, and extreme pH.[4][7][8] Conduct purification steps at room temperature or below, and protect samples from light.[9] Ensure the pH of buffers and mobile phases is within a stable range for flavonoids (typically weakly acidic to neutral).
Poor Binding to Stationary Phase For reversed-phase chromatography, ensure the initial mobile phase has a sufficiently high aqueous content to promote binding of the relatively non-polar this compound to the stationary phase. In normal-phase chromatography, the loading solvent should be non-polar.
Co-elution with Other Compounds Optimize the gradient elution profile in HPLC. A shallower gradient can improve the resolution between closely eluting peaks.[15] Consider using a different stationary phase or a multi-step purification strategy.
Irreversible Adsorption Strong interactions with the stationary phase can lead to sample loss. For silica gel chromatography, this can sometimes be an issue. Ensure the mobile phase has sufficient polarity to elute the compound.
Issue 2: Poor Peak Shape in HPLC (Tailing or Fronting)
Possible Cause Recommended Solution
Column Overload Reduce the amount of sample injected onto the column.[16]
Inappropriate Mobile Phase pH The pH of the mobile phase can affect the ionization state of phenolic hydroxyl groups on the flavonoid structure, influencing peak shape. For reversed-phase HPLC of flavonoids, adding a small amount of acid (e.g., 0.1% formic or acetic acid) to the mobile phase often improves peak symmetry.
Secondary Interactions with Stationary Phase Residual silanol groups on silica-based C18 columns can interact with polar functional groups on this compound, causing peak tailing. Use an end-capped column or a polymer-based reversed-phase column.[8]
Contaminated Column or Guard Column Flush the column with a strong solvent (e.g., isopropanol or acetonitrile) to remove contaminants. If the problem persists, replace the guard column or the analytical column.
Sample Solvent Effects If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.[15]
Issue 3: No or Very Small Peak Detected for this compound
Possible Cause Recommended Solution
Incorrect UV Detection Wavelength Set the UV detector to a wavelength where this compound has strong absorbance. Based on typical flavonoid spectra, try monitoring around 254 nm or perform a UV scan of a crude extract to identify the optimal wavelength.[5][6]
This compound Did Not Elute The mobile phase may not be strong enough to elute the compound. For RP-HPLC, increase the percentage of the organic solvent in the gradient. For normal-phase chromatography, increase the polarity of the mobile phase.
Precipitation of this compound Due to the relatively low water solubility of prenylated flavonoids, this compound may precipitate in the sample vial or on the column if the aqueous content of the solvent is too high.[4] Ensure the sample remains dissolved in the injection solvent and consider the mobile phase composition.
Degradation in Sample Vial If samples are left at room temperature for extended periods, especially in the light, degradation can occur.[9] Store samples in a cool, dark environment.

Experimental Protocols

Protocol 1: General Extraction of Flavonoids from Glycyrrhiza uralensis
  • Preparation of Plant Material: Obtain dried roots of Glycyrrhiza uralensis. Grind the material into a fine powder to increase the surface area for extraction.

  • Solvent Extraction: Macerate or sonicate the powdered plant material with 70-95% ethanol or methanol at room temperature for 1-2 hours.[17] A common ratio is 1:10 (w/v) of plant material to solvent.

  • Filtration and Concentration: Filter the extract to remove solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Liquid-Liquid Partitioning (Optional): Dissolve the crude extract in water and perform liquid-liquid partitioning with a solvent like ethyl acetate to enrich the flavonoid fraction.[14]

Protocol 2: Purification of this compound using Column Chromatography and RP-HPLC
  • Initial Fractionation by Silica Gel Column Chromatography:

    • Prepare a silica gel column packed with an appropriate non-polar solvent system (e.g., hexane-ethyl acetate).

    • Adsorb the crude extract onto a small amount of silica gel and load it onto the column.

    • Elute the column with a stepwise or linear gradient of increasing polarity (e.g., increasing the proportion of ethyl acetate in hexane).

    • Collect fractions and monitor by thin-layer chromatography (TLC) or HPLC to identify fractions containing this compound.

  • Final Purification by Preparative RP-HPLC:

    • Pool and concentrate the this compound-rich fractions from the silica gel chromatography.

    • Dissolve the concentrated fraction in a suitable solvent (e.g., methanol).

    • Inject the sample onto a preparative C18 HPLC column.

    • Use a mobile phase gradient of water (often with 0.1% formic or acetic acid) and acetonitrile or methanol. A typical gradient might be from 30% to 80% acetonitrile over 40 minutes.

    • Monitor the elution at a suitable UV wavelength (e.g., 254 nm).

    • Collect the peak corresponding to this compound.

    • Verify the purity of the collected fraction by analytical HPLC.

Visualizations

GancaoninG_Purification_Workflow start Dried Glycyrrhiza uralensis Root extraction Extraction (e.g., 70% Ethanol, Sonication) start->extraction Grinding filtration Filtration & Concentration extraction->filtration crude_extract Crude Extract filtration->crude_extract column_chrom Column Chromatography (Silica Gel) crude_extract->column_chrom fraction_collection Fraction Collection & Analysis (TLC/HPLC) column_chrom->fraction_collection gancaonin_rich This compound-Rich Fraction fraction_collection->gancaonin_rich prep_hplc Preparative RP-HPLC (C18 Column) gancaonin_rich->prep_hplc purity_check Purity Analysis (Analytical HPLC, MS) prep_hplc->purity_check pure_gancaonin_g Pure this compound purity_check->pure_gancaonin_g Purity >95%

Caption: Experimental workflow for the purification of this compound.

Caption: Troubleshooting logic for low purification yield of this compound.

Caption: Troubleshooting guide for HPLC peak tailing issues.

References

Gancaonin G interference in biochemical assays

Author: BenchChem Technical Support Team. Date: November 2025

Gancaonin G Technical Support Center

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate potential challenges when working with this compound in biochemical assays.

Important Preliminary Note: As of late 2025, there is no specific scientific literature detailing the direct interference of this compound in biochemical assays. However, this compound belongs to the flavonoid class of compounds. Flavonoids are well-documented as potential Pan-Assay Interference Compounds (PAINS)[1][2][3]. Therefore, this guidance is based on the known behaviors of flavonoids and provides a proactive framework for identifying and mitigating potential assay artifacts.

Frequently Asked Questions (FAQs)

Q1: What are Pan-Assay Interference Compounds (PAINS) and why is it relevant for this compound?

A1: Pan-Assay Interference Compounds (PAINS) are molecules that can produce false-positive results in high-throughput screening and other biochemical assays through a variety of nonspecific mechanisms[1][2]. They often interact with assay components in a way that is not related to the specific biological target of interest. Since many flavonoids are classified as PAINS, it is prudent to consider that this compound, as a flavonoid, may exhibit similar properties.

Q2: My assay is showing unexpected inhibition/activation with this compound. What are the possible causes?

A2: Unexpected results when using flavonoids like this compound can stem from several interference mechanisms, including:

  • Redox Activity: Flavonoids can undergo redox cycling, which produces reactive oxygen species like hydrogen peroxide. These can nonspecifically modify and inhibit proteins, particularly enzymes with reactive cysteine residues[1][4].

  • Compound Aggregation: At certain concentrations, some compounds form aggregates that can sequester and denature proteins, leading to nonspecific inhibition.

  • Optical Interference: Colored compounds can interfere with absorbance-based assays, while fluorescent compounds can interfere with fluorescence-based readouts[3][4].

  • Chelation: Flavonoids can chelate metal ions that may be essential for enzyme function or assay signal generation[5].

  • Reactivity with Assay Reagents: The compound may react directly with assay components, such as luciferin in luciferase-based reporter assays, leading to false signals[6].

Q3: I am using a common protein quantification assay (e.g., BCA, Lowry). Could this compound be affecting my results?

A3: Yes, this is a significant possibility. Flavonoids have been shown to interfere with common colorimetric protein assays like the bicinchoninic acid (BCA) and Lowry assays[7][8]. The reducing properties of the flavonoid's hydroxyl groups can reduce Cu²⁺ to Cu¹⁺, which is the same reaction that proteins induce in these assays. This leads to an overestimation of the actual protein concentration[7][8]. The degree of interference is often dependent on the concentration of the flavonoid and the number and position of its hydroxyl groups[7].

Q4: Can this compound affect peroxidase-based assays?

A4: Yes, flavonoids are known inhibitors of peroxidase activity[9]. If your assay (e.g., for determining free fatty acid or triglyceride levels) uses a peroxidase-coupled reaction for signal generation, this compound could inhibit the peroxidase enzyme, leading to an underestimation of the analyte being measured[9][10].

Troubleshooting Guides

If you suspect this compound is interfering with your assay, follow these troubleshooting steps.

Guide 1: Investigating Nonspecific Inhibition via Compound Aggregation

Issue: You observe potent, but seemingly nonspecific, inhibition that is sensitive to assay conditions.

Protocol:

  • Detergent Test:

    • Run your standard assay protocol.

    • In a parallel experiment, include a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Triton X-100 or Tween-80 in the assay buffer.

    • Interpretation: If the inhibitory activity of this compound is significantly reduced in the presence of the detergent, it is highly indicative of aggregation-based inhibition. Detergents prevent the formation of compound aggregates.

  • Dynamic Light Scattering (DLS):

    • If available, use DLS to directly measure the formation of this compound particles in your assay buffer at the concentrations being tested.

    • Interpretation: The appearance of large particles at concentrations where inhibition is observed provides strong evidence for aggregation.

Table 1: Example Data for Aggregation Test

This compound [µM]Inhibition (%) without DetergentInhibition (%) with 0.05% Triton X-100
154
106515
509525
Guide 2: Assessing Redox Activity and Thiol Reactivity

Issue: You observe inhibition of an enzyme, particularly one known to have sensitive cysteine residues.

Protocol:

  • Reducing Agent Test:

    • First, confirm that your assay is compatible with a reducing agent like Dithiothreitol (DTT)[11]. Run a control experiment to see if DTT alone affects the assay readout.

    • Pre-incubate your target protein with this compound for a set period (e.g., 15-30 minutes).

    • Add a high concentration of DTT (e.g., 1-10 mM) and then initiate the reaction.

    • Interpretation: If the inhibition by this compound is reversed or significantly reduced by DTT, it suggests a mechanism involving oxidation of protein thiols[11].

  • Thiol-Reactive Probe Assay:

    • Use a probe like Ellman's reagent (DTNB) to quantify free thiols.

    • Incubate a model thiol-containing molecule (e.g., glutathione) with this compound.

    • Measure the decrease in free thiols over time.

    • Interpretation: A time-dependent decrease in free thiols indicates that this compound is thiol-reactive, either directly or through the generation of reactive oxygen species.

Table 2: Example Data for Redox Activity Test

This compound [µM]Target Activity (% of Control)Target Activity with 5mM DTT (% of Control)
58588
254075
1001570
Guide 3: Checking for Optical Interference

Issue: You are using a fluorescence or absorbance-based assay and observe unexpected changes in the signal.

Protocol:

  • Compound-Only Control:

    • Run the assay with this compound but without the target protein or enzyme.

    • Measure the absorbance or fluorescence at the same wavelengths used for your assay readout.

    • Interpretation: A significant signal from this compound alone indicates direct interference. For absorbance, this could be due to the compound's color. For fluorescence, it could be intrinsic fluorescence or quenching of the assay's fluorophore.

  • Reporter Enzyme Counter-Screen:

    • If you are using a reporter system (e.g., Firefly Luciferase), test this compound directly against the purified reporter enzyme.

    • Interpretation: Inhibition of the reporter enzyme itself is a common form of assay interference and would invalidate results from the primary screen[6].

Visualizations

Signaling Pathway and Potential Interference Points

Gancaonin N (a related compound) has been shown to inhibit the NF-κB and MAPK signaling pathways[12][13]. When testing compounds like this compound in such pathways, it's crucial to distinguish between true pathway modulation and assay interference.

Gancaonin_Signaling_Interference cluster_assay_components Assay Components cluster_pathway Biological Pathway Reporter Reporter Enzyme (e.g., Luciferase) Substrate Assay Substrate Antibody Detection Antibody LPS LPS TLR4 TLR4 LPS->TLR4 Activates MAPK MAPK Cascade TLR4->MAPK Phosphorylates NFkB NF-κB Activation TLR4->NFkB Activates Cytokines Pro-inflammatory Cytokines MAPK->Cytokines Upregulates NFkB->Cytokines Upregulates GancaoninG This compound GancaoninG->Reporter Potential Interference (Inhibition/Fluorescence) GancaoninG->Substrate Potential Interference (Reactivity) GancaoninG->Antibody Potential Interference (Denaturation) GancaoninG->MAPK Potential True Inhibition GancaoninG->NFkB Potential True Inhibition

Caption: Potential interaction points of this compound in a cell-based assay.

Experimental Workflow for Interference Triage

This workflow outlines the steps to take when a compound is identified as a "hit" in a primary screen.

Triage_Workflow Start Primary Screen Hit Confirm Confirm Activity (Dose-Response) Start->Confirm PAINS_Filter Computational PAINS Filter Confirm->PAINS_Filter Aggregation_Test Aggregation Counter-Screen (e.g., Detergent Test) PAINS_Filter->Aggregation_Test Flagged as Potential PAIN Redox_Test Redox/Thiol Reactivity Test (e.g., DTT Rescue) Aggregation_Test->Redox_Test Optical_Test Optical Interference Test (Compound-only Control) Redox_Test->Optical_Test Is_Artifact Is Interference Detected? Optical_Test->Is_Artifact Discard Discard/Deprioritize Compound Is_Artifact->Discard Yes Proceed Proceed with Validated Hit Is_Artifact->Proceed No

Caption: Logical workflow for identifying and triaging assay interference.

References

Validation & Comparative

Gancaonin G vs. Other Isoflavones: A Comparative Guide to Antibacterial Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antibacterial activity of Gancaonin G with other selected isoflavones, namely Biochanin A, Formononetin, and Pratensein. The information is compiled from various scientific studies to aid in research and drug development efforts.

Data Presentation: Quantitative Antibacterial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and other isoflavones against various bacterial strains. MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation. Lower MIC values indicate higher antibacterial potency.

IsoflavoneBacterial StrainMIC (µg/mL)Reference
This compound Streptococcus mutansModerate activity (specific value not consistently reported)[1][2]
Biochanin A Staphylococcus aureus128 - 512
Clostridium clostridioforme64[3]
Clostridium ramosum256[3]
Clostridium paraputrificum256[3]
Clostridium perfringens1024[3]
Chlamydia pneumoniae (IC50)~3.4 (12 µM)[4]
Formononetin Enterococcus faecalis18.3[5][6]
Xanthomonas oryzae pv. oryzae (EC50 of derivative M34)0.9[7]
Xanthomonas axonopodis pv. citri (EC50 of derivative M34)2.4[7]
Pratensein Various bacteriaLimited data available[8]

Note: Direct comparison of antibacterial activity is challenging due to variations in bacterial strains and experimental conditions across different studies. The data presented here is for informational purposes and should be interpreted with caution.

Experimental Protocols

The most common method used to determine the antibacterial activity of isoflavones is the broth microdilution method . This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Broth Microdilution Method Protocol

1. Preparation of Materials:

  • Test Compounds: Prepare stock solutions of this compound and other isoflavones in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

  • Bacterial Strains: Grow bacterial cultures in appropriate broth medium to the mid-logarithmic phase. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Growth Medium: Use a suitable broth medium, such as Mueller-Hinton Broth (MHB) for most bacteria.

  • 96-Well Microtiter Plates: Sterile, U- or flat-bottom plates.

2. Serial Dilution of Test Compounds:

  • Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.

  • Add 100 µL of the isoflavone stock solution to the first well of a row.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well containing the compound. This will create a range of decreasing concentrations of the isoflavone.

3. Inoculation:

  • Dilute the standardized bacterial suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Add 100 µL of the diluted bacterial suspension to each well, including a positive control well (containing only broth and bacteria) and a negative control well (containing only broth).

4. Incubation:

  • Cover the microtiter plate and incubate at 37°C for 18-24 hours.

5. Determination of MIC:

  • After incubation, visually inspect the plates for bacterial growth (turbidity).

  • The MIC is the lowest concentration of the isoflavone that completely inhibits visible bacterial growth.

Mandatory Visualizations

Experimental Workflow for Antibacterial Activity Testing

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_results Results prep_iso Prepare Isoflavone Stock Solutions serial_dil Perform Serial Dilutions in 96-well plate prep_iso->serial_dil prep_bac Prepare Bacterial Inoculum inoculate Inoculate with Bacterial Suspension prep_bac->inoculate prep_media Prepare Growth Medium prep_media->serial_dil serial_dil->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Determine MIC (Visual Inspection) incubate->read_mic

Caption: Workflow of the broth microdilution method for MIC determination.

Proposed Antibacterial Signaling Pathways of Isoflavones

antibacterial_pathways cluster_isoflavone Isoflavones (e.g., this compound, Biochanin A, Formononetin) cluster_bacterium Bacterial Cell isoflavone Isoflavone Molecule cell_membrane Cell Membrane (Disruption of integrity) isoflavone->cell_membrane Direct Interaction dna_gyrase DNA Gyrase / Topoisomerase (Inhibition) isoflavone->dna_gyrase Enzyme Inhibition energy_metabolism Energy Metabolism (Disruption) isoflavone->energy_metabolism Metabolic Interference protein_synthesis Protein Synthesis (Inhibition) isoflavone->protein_synthesis Ribosome Interaction cell_division Cell Division (Inhibition) cell_membrane->cell_division dna_gyrase->cell_division energy_metabolism->cell_division protein_synthesis->cell_division

Caption: Proposed mechanisms of antibacterial action for isoflavones.

Discussion of Antibacterial Mechanisms

The antibacterial activity of isoflavones is believed to be multifactorial, targeting several key cellular processes in bacteria.[9]

  • Cell Membrane Disruption: The lipophilic nature of some isoflavones, particularly those with prenyl groups, allows them to interact with and disrupt the bacterial cell membrane, leading to increased permeability and leakage of cellular contents.[9]

  • Enzyme Inhibition: Isoflavones have been shown to inhibit essential bacterial enzymes. For instance, some studies suggest that isoflavones can inhibit DNA gyrase and topoisomerase, enzymes crucial for DNA replication and repair.[3]

  • Disruption of Energy Metabolism: Formononetin derivatives have been found to disrupt the energy metabolism of bacteria.[7]

  • Inhibition of Protein Synthesis: There is evidence to suggest that some isoflavones may interfere with bacterial protein synthesis.

The specific mechanism of action can vary between different isoflavones and is also dependent on the target bacterial species. For example, the antibacterial action of Biochanin A is thought to be related to the inhibition of DNA topoisomerases.[3] More research is needed to fully elucidate the specific signaling pathways affected by this compound.

Conclusion

This compound exhibits antibacterial activity, particularly against Streptococcus mutans. When compared to other isoflavones, the available data suggests that the antibacterial potency can vary significantly depending on the specific isoflavone and the bacterial strain. Biochanin A and Formononetin have demonstrated notable activity against a range of bacteria. The antibacterial mechanisms of isoflavones are multifaceted, involving disruption of the cell membrane, inhibition of key enzymes, and interference with cellular metabolism. Further research involving direct comparative studies under standardized conditions is necessary to definitively rank the antibacterial potency of this compound against other isoflavones and to fully understand its mechanism of action.

References

Gancaonin G: Evaluating In Vivo Efficacy in Animal Models of Infection - A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Gancaonin G, an isoflavonoid from Glycyrrhiza uralensis (licorice root), in the context of its potential application in treating infections. As of the latest literature review, there is a notable absence of in vivo studies validating the efficacy of this compound in animal models of infection. The available research primarily focuses on its in vitro antibacterial properties and the anti-inflammatory mechanisms of closely related compounds.

This document summarizes the existing in vitro data for this compound and its analogue, Gancaonin N. Furthermore, it proposes a detailed experimental protocol for a murine sepsis model to guide future in vivo validation studies.

In Vitro Efficacy of this compound and Related Compounds

While in vivo data is not currently available, in vitro studies provide foundational evidence for the potential antimicrobial and anti-inflammatory effects of this compound and its related compounds.

Antibacterial Activity

This compound has demonstrated moderate antibacterial activity against Gram-positive bacteria. This suggests its potential as a lead compound for the development of novel antimicrobial agents.

Table 1: In Vitro Antibacterial Activity of this compound and Comparators

CompoundTarget OrganismMethodEndpointResultReference
This compound Streptococcus mutansMicrodilutionMICModerate Activity[1]
Glycyrrhizol AStreptococcus mutansMicrodilutionMIC1 µg/mL[1]
6,8-diisoprenyl-5,7,4'-trihydroxyisoflavoneStreptococcus mutansMicrodilutionMIC2 µg/mL[1]

MIC: Minimum Inhibitory Concentration

Anti-Inflammatory Activity of Gancaonin N

Gancaonin N, a closely related prenylated isoflavone, has been studied for its anti-inflammatory effects in vitro, providing insights into the potential mechanism of action for this compound.

A study on Gancaonin N in a lipopolysaccharide (LPS)-induced acute pneumonia in vitro model using RAW264.7 and A549 cells showed that it significantly reduced the production of pro-inflammatory mediators.[2] The anti-inflammatory effect was attributed to the downregulation of the NF-κB/MAPK signaling pathway.[2]

Table 2: In Vitro Anti-inflammatory Effects of Gancaonin N in LPS-stimulated A549 cells

BiomarkerEffect of Gancaonin N (40 µM)Signaling PathwayReference
TNF-αNF-κB/MAPK[2]
IL-1βNF-κB/MAPK[2]
IL-6NF-κB/MAPK[2]
COX-2NF-κB/MAPK[2]
NF-κB (nuclear translocation)NF-κB/MAPK[2]
MAPK (phosphorylation)NF-κB/MAPK[2]

Proposed Experimental Protocol for In Vivo Validation

To address the current gap in knowledge, the following is a detailed, generalized protocol for evaluating the efficacy of this compound in a murine model of sepsis induced by cecal ligation and puncture (CLP).

Objective:

To determine the therapeutic efficacy of this compound in improving survival and reducing systemic inflammation in a CLP-induced sepsis mouse model.

Animal Model:
  • Species: C57BL/6 mice

  • Age: 8-12 weeks

  • Sex: Male

  • Housing: Standard specific-pathogen-free (SPF) conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

Experimental Groups:
  • Sham Group: Mice undergo anesthesia and laparotomy without CLP, treated with vehicle.

  • CLP + Vehicle Group: Mice undergo CLP and receive vehicle treatment.

  • CLP + this compound Group(s): Mice undergo CLP and receive treatment with this compound at varying doses (e.g., 10, 25, 50 mg/kg).

  • CLP + Positive Control Group: Mice undergo CLP and receive a standard-of-care antibiotic (e.g., imipenem/cilastatin).

Procedure:
  • Anesthesia: Mice are anesthetized using isoflurane or a ketamine/xylazine cocktail.

  • Surgical Procedure (CLP):

    • A midline laparotomy is performed to expose the cecum.

    • The cecum is ligated below the ileocecal valve.

    • The cecum is punctured once or twice with a 21-gauge needle.

    • A small amount of fecal matter is extruded to ensure patency.

    • The cecum is returned to the peritoneal cavity, and the incision is closed in two layers.

  • Treatment Administration:

    • This compound, vehicle, or positive control is administered intraperitoneally (i.p.) or intravenously (i.v.) at a specified time point post-CLP (e.g., 1 hour).

  • Monitoring and Endpoints:

    • Survival: Monitored for 7-10 days post-CLP.

    • Bacterial Load: Blood, peritoneal lavage fluid, and spleen homogenates are collected at 24 hours post-CLP for bacterial colony-forming unit (CFU) counts.

    • Cytokine Analysis: Serum levels of TNF-α, IL-6, and IL-1β are measured by ELISA at 6 and 24 hours post-CLP.

    • Organ Damage Markers: Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) for liver injury, and blood urea nitrogen (BUN) and creatinine for kidney injury are measured at 24 hours post-CLP.

    • Histopathology: Lungs, liver, and kidneys are harvested at 24 hours post-CLP for histological examination of tissue damage and inflammatory cell infiltration.

Statistical Analysis:

Survival data will be analyzed using the log-rank (Mantel-Cox) test. All other quantitative data will be analyzed using one-way ANOVA with a post-hoc test (e.g., Tukey's) for multiple group comparisons. A p-value of <0.05 will be considered statistically significant.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_procedure Procedure cluster_monitoring Monitoring & Endpoints cluster_analysis Analysis acclimatization Animal Acclimatization grouping Randomization into Groups acclimatization->grouping anesthesia Anesthesia grouping->anesthesia clp Cecal Ligation and Puncture (CLP) anesthesia->clp treatment Treatment Administration (Vehicle, this compound, Antibiotic) clp->treatment survival Survival Monitoring (7-10 days) treatment->survival sampling Sample Collection (6h, 24h) (Blood, Peritoneal Lavage, Organs) treatment->sampling bacterial_load Bacterial Load (CFU) sampling->bacterial_load cytokines Cytokine Analysis (ELISA) sampling->cytokines organ_damage Organ Damage Markers sampling->organ_damage histopathology Histopathology sampling->histopathology

Caption: Proposed workflow for in vivo validation of this compound in a murine sepsis model.

Signaling Pathway

signaling_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Phosphorylation TLR4->MAPK Activates IKK IKK Activation TLR4->IKK Activates Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) COX-2 MAPK->Proinflammatory_Cytokines Induces IkB IκBα Degradation IKK->IkB NFkB NF-κB Nuclear Translocation IkB->NFkB NFkB->Proinflammatory_Cytokines Induces Gancaonin_N Gancaonin N Gancaonin_N->MAPK Inhibits Gancaonin_N->NFkB Inhibits

Caption: Anti-inflammatory signaling pathway of Gancaonin N.

References

A Comparative Analysis of Gancaonin G and Vancomycin: An Unmet Scientific Inquiry

Author: BenchChem Technical Support Team. Date: November 2025

A direct comparative study detailing the antibacterial efficacy and mechanisms of Gancaonin G versus the established antibiotic vancomycin is not available in current scientific literature. Extensive searches for scholarly articles and clinical trials focusing on a head-to-head comparison of these two compounds yielded no results. The available research on this compound is sparse, with no significant data on its potential antibacterial properties. In contrast, vancomycin is a well-documented glycopeptide antibiotic with a long history of clinical use against serious Gram-positive bacterial infections.

This guide, therefore, addresses the existing knowledge gap by providing a comprehensive overview of a closely related compound, Gancaonin N, and a detailed profile of vancomycin. While not a direct comparison, this information offers valuable insights for researchers, scientists, and drug development professionals by summarizing the known biological activities of a Gancaonin-related compound and the established benchmark for Gram-positive antibacterial therapy.

Gancaonin N: An Anti-Inflammatory Isoflavone

Gancaonin N is a prenylated isoflavone extracted from the roots of Glycyrrhiza uralensis, a plant used in traditional medicine.[1] Current research on Gancaonin N has focused on its anti-inflammatory properties, particularly in the context of acute pneumonia.[1][2] Studies have shown that Gancaonin N can attenuate the inflammatory response by modulating key signaling pathways.[1][2]

Mechanism of Action: Anti-Inflammatory Effects

Gancaonin N exerts its anti-inflammatory effects by downregulating the NF-κB and MAPK signaling pathways.[1][2] In in vitro models of acute pneumonia using lipopolysaccharide (LPS)-induced inflammation in RAW264.7 and A549 cells, Gancaonin N has been shown to:

  • Inhibit the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2).[1]

  • Reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) proteins.[1][2]

  • Decrease the expression of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[1][2]

  • Inhibit the phosphorylation of the MAPK signaling pathway and the nuclear translocation of NF-κB.[1][2]

These findings suggest that Gancaonin N holds potential as a natural anti-inflammatory agent.[1][2]

Data on Anti-Inflammatory Activity of Gancaonin N
ParameterCell LineTreatmentConcentrationResultReference
NO Production RAW264.7Gancaonin N + LPS5-40 µMSignificant Inhibition[1]
PGE2 Levels RAW264.7Gancaonin N + LPS5-40 µMSignificant Reduction[1]
iNOS Expression RAW264.7Gancaonin N + LPS5-40 µMSignificant Reduction[1]
COX-2 Expression RAW264.7Gancaonin N + LPS5-40 µMSignificant Reduction[1]
TNF-α mRNA A549Gancaonin N + LPS5-40 µMSignificant Inhibition[1]
IL-1β mRNA A549Gancaonin N + LPS5-40 µMSignificant Inhibition[1]
IL-6 mRNA A549Gancaonin N + LPS5-40 µMSignificant Inhibition[1]
Experimental Protocols for Gancaonin N Anti-Inflammatory Studies

Cell Culture and Treatment: RAW264.7 murine macrophage cells and A549 human lung adenocarcinoma cells were used. Cells were pretreated with Gancaonin N (5–40 μM) for 2 hours before inducing inflammation with lipopolysaccharide (LPS; 1 μg/mL for RAW264.7 and 5 μg/mL for A549) for 24 hours.[1]

Nitric Oxide (NO) Assay: NO production in the culture medium of RAW264.7 cells was measured using the Griess reagent.[1]

Western Blot Analysis: Protein levels of iNOS, COX-2, and components of the MAPK and NF-κB pathways in cell lysates were determined by Western blotting using specific primary and secondary antibodies.[1]

Real-Time PCR Analysis: The mRNA expression levels of TNF-α, IL-1β, and IL-6 in A549 cells were quantified using real-time polymerase chain reaction (PCR).[1]

Immunofluorescence: The nuclear translocation of NF-κB p65 in A549 cells was visualized using immunofluorescence staining.[1]

Gancaonin N Signaling Pathway

Gancaonin_N_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (p38, ERK, JNK) TLR4->MAPK NFkB NF-κB TLR4->NFkB MAPK->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Nucleus->Pro_inflammatory_Cytokines Inflammatory_Mediators Inflammatory Mediators (NO, PGE2, iNOS, COX-2) Nucleus->Inflammatory_Mediators Gancaonin_N Gancaonin N Gancaonin_N->MAPK Inhibits Gancaonin_N->NFkB Inhibits Translocation Vancomycin_Mechanism cluster_s Susceptible Bacterium cluster_r Resistant Bacterium Peptidoglycan_Precursor_S Peptidoglycan Precursor (ends in D-Ala-D-Ala) Binding_S Binding Peptidoglycan_Precursor_S->Binding_S Vancomycin_S Vancomycin Vancomycin_S->Binding_S Cell_Wall_Synthesis_Inhibited Cell Wall Synthesis Inhibited Binding_S->Cell_Wall_Synthesis_Inhibited Cell_Lysis Cell Lysis Cell_Wall_Synthesis_Inhibited->Cell_Lysis Peptidoglycan_Precursor_R Modified Precursor (ends in D-Ala-D-Lac) No_Binding Binding Prevented Peptidoglycan_Precursor_R->No_Binding Vancomycin_R Vancomycin Vancomycin_R->No_Binding Cell_Wall_Synthesis_Continues Cell Wall Synthesis Continues No_Binding->Cell_Wall_Synthesis_Continues Bacterial_Survival Bacterial Survival Cell_Wall_Synthesis_Continues->Bacterial_Survival

References

Gancaonin G: A Comparative Analysis from Diverse Botanical Sources

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Comparison of Gancaonin G from Various Glycyrrhiza Species, Supported by Experimental Data.

This compound, a prenylated isoflavanone, is a bioactive compound found in the roots and rhizomes of various licorice (Glycyrrhiza) species. As interest in the therapeutic potential of this natural product grows, understanding its variable presence across different botanical sources is crucial for research, quality control, and drug development. This guide provides a comparative analysis of this compound from different Glycyrrhiza species, supported by experimental data from metabolomic studies.

Comparative Analysis of this compound Abundance

Recent comprehensive metabolomic studies utilizing Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) have enabled the simultaneous identification and relative quantification of a vast array of phytochemicals, including this compound, across different Glycyrrhiza species. While absolute quantitative data can vary based on factors such as geographical origin, harvest time, and processing methods, the relative abundance provides a valuable comparative insight.

Based on an integrated metabolomic analysis of four prominent Glycyrrhiza species, the relative abundance of this compound and other related prenylated flavonoids shows significant variation. The following table summarizes the comparative findings for this compound.

Glycyrrhiza SpeciesCommon NameRelative Abundance of this compoundKey Comparative Notes
Glycyrrhiza uralensisChinese LicoriceHighConsistently shows a higher abundance of a wide range of flavonoids, including this compound.[1]
Glycyrrhiza glabraEuropean LicoriceModerate to LowGenerally contains a different profile of flavonoids, with glabridin being a characteristic compound. The presence of this compound is noted but in lower relative amounts compared to G. uralensis.[1]
Glycyrrhiza inflataInflated LicoriceLowCharacterized by a high content of licochalcone A. This compound is present but not as a major flavonoid constituent.[1]
Glycyrrhiza pallidifloraPale-flowered LicoriceVery Low / Not a primary sourceThis species exhibits a distinct metabolomic profile with a generally lower abundance of many flavonoids found in the other three species.

Potential Biological Activity and Signaling Pathways

While direct studies on the signaling pathways of this compound are limited, research on structurally similar prenylated isoflavones, such as Gancaonin N, provides significant insights into its potential mechanism of action. Isoflavones are well-documented for their anti-inflammatory properties, primarily through the modulation of key inflammatory signaling cascades.

This compound is likely to exert its anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways . These pathways are central to the inflammatory response, and their inhibition leads to a downstream reduction in the production of pro-inflammatory mediators.

Gancaonin_G_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Cascade (p38, ERK, JNK) TLR4->MAPK_pathway IKK IKK Complex TLR4->IKK GancaoninG This compound GancaoninG->MAPK_pathway Inhibits GancaoninG->IKK Inhibits AP1 AP-1 MAPK_pathway->AP1 Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates ProInflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) NFkB_nuc->ProInflammatory_Genes Induces AP1->ProInflammatory_Genes Induces

Figure 1: Proposed anti-inflammatory signaling pathway of this compound.

Experimental Protocols

Isolation and Purification of this compound

The following is a generalized protocol for the isolation of this compound from Glycyrrhiza species, based on methods for separating prenylated flavonoids.

Gancaonin_G_Isolation_Workflow start Dried & Powdered Licorice Root extraction Solvent Extraction (e.g., 80% Ethanol, reflux) start->extraction filtration Filtration & Concentration (Rotary Evaporation) extraction->filtration partition Liquid-Liquid Partition (e.g., Ethyl Acetate) filtration->partition chromatography1 Column Chromatography (Silica Gel) partition->chromatography1 chromatography2 Preparative HPLC (C18 Column) chromatography1->chromatography2 end Purified this compound chromatography2->end

Figure 2: General experimental workflow for this compound isolation.

Methodology:

  • Extraction: The dried and powdered root material of the selected Glycyrrhiza species is extracted with a suitable solvent, typically 80% ethanol, under reflux for several hours. This process is repeated multiple times to ensure exhaustive extraction.

  • Concentration: The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Partitioning: The crude extract is suspended in water and subjected to liquid-liquid partitioning with a solvent of increasing polarity, such as ethyl acetate. The prenylated flavonoids, including this compound, are typically enriched in the ethyl acetate fraction.

  • Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., n-hexane-ethyl acetate) to separate the components based on polarity.

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative HPLC on a reversed-phase C18 column with a suitable mobile phase (e.g., methanol-water or acetonitrile-water gradient) to obtain the pure compound.

Quantification of this compound by UPLC-MS/MS

Instrumentation: An Ultra-Performance Liquid Chromatography system coupled with a tandem mass spectrometer (UPLC-MS/MS) is the preferred method for accurate quantification.

Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

  • Mobile Phase: A gradient elution using (A) 0.1% formic acid in water and (B) acetonitrile.

  • Flow Rate: Typically 0.3-0.5 mL/min.

  • Column Temperature: Maintained at around 40°C.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), often in negative ion mode for flavonoids.

  • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound would be determined by infusing a pure standard.

Sample Preparation:

  • Accurately weigh the powdered licorice root sample.

  • Extract with a suitable solvent (e.g., methanol or 80% ethanol) using ultrasonication or accelerated solvent extraction.

  • Centrifuge the extract and filter the supernatant through a 0.22 µm syringe filter before injection into the UPLC-MS/MS system.

Quantification:

A calibration curve is constructed using a certified reference standard of this compound at various concentrations. The concentration of this compound in the samples is then determined by comparing the peak area of the analyte to the calibration curve.

This guide highlights the importance of considering the botanical source of this compound for research and development purposes. The significant variation in its abundance across different Glycyrrhiza species underscores the need for robust analytical methods for quality control and standardization of licorice-derived products. Further research is warranted to fully elucidate the specific biological activities and signaling pathways of this compound.

References

Safety Operating Guide

Personal protective equipment for handling Gancaonin G

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Gancaonin G

Personal Protective Equipment (PPE)

When handling this compound, especially in solid (powder) form or when preparing solutions, adherence to standard laboratory PPE protocols is mandatory to minimize exposure.[1][2]

Recommended PPE:

PPE ItemSpecificationRationale
Gloves Nitrile or neoprene gloves.[3]Provides a chemical-resistant barrier to prevent dermal contact.[2]
Eye Protection Safety glasses with side shields or tightly fitting safety goggles.[4]Protects eyes from splashes or airborne particles of the compound.
Lab Coat Standard, long-sleeved lab coat.Protects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. A dust mask or respirator may be necessary if handling large quantities of powder or if there is a risk of aerosolization.Minimizes inhalation of the compound, which is a primary route of exposure.[2]
Footwear Closed-toe shoes.[2]Protects feet from potential spills.
Operational Plan: Step-by-Step Handling Procedure

1. Preparation and Engineering Controls:

  • Before handling, ensure that a chemical fume hood is operational and the work area is clean and uncluttered.[5]
  • Have an eyewash station and safety shower readily accessible.[2]
  • Verify that a chemical spill kit is available and you are familiar with its use.

2. Weighing and Aliquoting (Solid Form):

  • Perform all weighing and handling of powdered this compound within a chemical fume hood to contain any airborne particles.
  • Use a spatula or other appropriate tool to handle the powder. Avoid creating dust.
  • Close the container tightly after use.

3. Solution Preparation:

  • This compound is soluble in DMSO and acetone.[6] When preparing solutions, add the solvent to the weighed powder slowly to avoid splashing.
  • If sonication is required to dissolve the compound, ensure the vial is securely capped.

4. Experimental Use:

  • Clearly label all solutions containing this compound with the compound name, concentration, solvent, and date of preparation.
  • When adding this compound solutions to cell cultures or other experimental systems, do so carefully to avoid splashes or aerosol generation.

5. Post-Handling:

  • Wipe down the work area in the fume hood with an appropriate solvent (e.g., 70% ethanol) to decontaminate the surface.
  • Remove gloves and lab coat before leaving the laboratory.
  • Wash hands thoroughly with soap and water after handling the compound.[7]

Disposal Plan

Dispose of all waste containing this compound in accordance with institutional, local, and national regulations.

Waste TypeDisposal Procedure
Solid this compound Collect in a clearly labeled hazardous waste container.
Contaminated Labware (e.g., pipette tips, tubes) Dispose of in a designated solid chemical waste container.
Liquid Waste (Solutions containing this compound) Collect in a labeled hazardous liquid waste container. Do not pour down the drain.[8]
Contaminated PPE (e.g., gloves) Dispose of in the appropriate laboratory solid waste stream, unless heavily contaminated, in which case it should be treated as hazardous waste.

Experimental Workflow and Signaling Pathway

While specific experimental protocols for this compound are not detailed in the provided search results, a related compound, Gancaonin N, has been shown to attenuate the inflammatory response by downregulating the NF-κB/MAPK signaling pathway in an in vitro model of acute pneumonia.[9][10] The following diagrams illustrate a typical experimental workflow for investigating the anti-inflammatory effects of a compound like this compound and the implicated signaling pathway.

experimental_workflow cluster_assays Assays prep Cell Culture (e.g., RAW264.7 or A549 cells) treatment Pre-treatment with this compound (Various concentrations) prep->treatment Step 1 induction Induce Inflammation (e.g., with LPS) treatment->induction Step 2 incubation Incubate for a defined period (e.g., 6-24 hours) induction->incubation Step 3 analysis Analysis of Inflammatory Markers incubation->analysis Step 4 assay1 Western Blot (p-ERK, p-p38, NF-κB) analysis->assay1 assay2 RT-PCR (TNF-α, IL-6, IL-1β) analysis->assay2 assay3 Griess Assay (Nitric Oxide) analysis->assay3

Caption: A generalized experimental workflow for assessing the anti-inflammatory properties of this compound.

signaling_pathway LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 MAPK MAPK Pathway (ERK, p38) TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB Inflammation Inflammatory Response (TNF-α, IL-6, COX-2, iNOS) MAPK->Inflammation NFkB->Inflammation Gancaonin This compound Gancaonin->MAPK Inhibits Gancaonin->NFkB Inhibits

Caption: The inhibitory effect of this compound on the LPS-induced MAPK and NF-κB signaling pathways.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Gancaonin G
Reactant of Route 2
Reactant of Route 2
Gancaonin G

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.